3,5-dimethyl-4H-1,2,4-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-5-4(2)7-6-3/h1-2H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYXDARQOHWBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223662 | |
| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7343-34-2 | |
| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,5-dimethyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 3,5-dimethyl-4H-1,2,4-triazole, a key heterocyclic scaffold of interest in pharmaceutical and materials science. This document details the experimental protocols for a two-step synthesis route, presents quantitative data in a clear, tabular format, and includes visualizations of the reaction pathway to facilitate understanding.
Introduction
The 1,2,4-triazole nucleus is a crucial pharmacophore found in a wide array of biologically active compounds, exhibiting antifungal, antimicrobial, and anticancer properties. The 3,5-dimethyl substituted variant serves as a fundamental building block for the synthesis of more complex molecules. This guide focuses on a robust and accessible two-step synthesis pathway commencing from readily available starting materials. The pathway involves the initial formation of 4-amino-3,5-dimethyl-4H-1,2,4-triazole, followed by a deamination step to yield the target compound.
Synthesis Pathway Overview
The described synthesis proceeds in two main stages:
-
Synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole: This step involves the reaction of glacial acetic acid with hydrazine hydrate.
-
Deamination of 4-amino-3,5-dimethyl-4H-1,2,4-triazole: The amino group at the N4 position is removed to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole
This procedure is adapted from a patented method for the synthesis of 4-amino-1,2,4-triazole derivatives.[1][2][3][4]
Materials:
-
Glacial acetic acid
-
85% Hydrazine hydrate
-
Amberlyst 15 resin (or other suitable acidic resin)
-
Methanol
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, thermometer, and distillation apparatus, add 85% hydrazine hydrate (243.0 g, 4.12 mole) and Amberlyst 15 resin (20 g).
-
Slowly add glacial acetic acid (242.8 g, 4.04 mole) to the stirred mixture at a rate that maintains the reaction temperature below 115°C.
-
After the addition is complete, heat the reaction mixture to initiate distillation of water. Continue heating until the reaction temperature reaches 180°C.
-
Maintain the reaction mixture at 180°C for 6 hours.
-
Cool the mixture to 80°C and dissolve the contents in methanol (500 ml).
-
Remove the resin by filtration and wash it with a small amount of methanol.
-
Cool the methanol filtrate to induce precipitation of the product.
-
Collect the product by filtration and wash with cold methanol.
-
Concentrate the combined filtrates to obtain a second crop of the product.
-
Dry the combined product to yield 4-amino-3,5-dimethyl-4H-1,2,4-triazole.
Quantitative Data:
| Parameter | Value |
| Yield | 80% |
| Purity | 99.2% |
| Melting Point | 201-203°C |
Step 2: Deamination of 4-amino-3,5-dimethyl-4H-1,2,4-triazole
This protocol is based on a general method for the deamination of symmetrical 3,5-disubstituted 4-amino-1,2,4-triazoles using reductive diazotization.[5]
Materials:
-
4-amino-3,5-dimethyl-4H-1,2,4-triazole
-
Hypophosphorous acid (50%)
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Suspend 4-amino-3,5-dimethyl-4H-1,2,4-triazole in a mixture of hypophosphorous acid and concentrated hydrochloric acid at 0-5°C.
-
Slowly add a solution of sodium nitrite in water to the stirred suspension, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour, and then allow it to warm to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of approximately 7.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.
Quantitative Data:
Data Presentation
Reactant and Product Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Starting Material |
| Hydrazine Hydrate (85%) | H₆N₂O | 50.06 | Starting Material |
| 4-amino-3,5-dimethyl-4H-1,2,4-triazole | C₄H₈N₄ | 112.13 | Intermediate |
| This compound | C₄H₇N₃ | 97.12 | Final Product |
Spectroscopic Data for this compound
Definitive experimental spectroscopic data for the final product is not extensively reported in readily available literature. However, based on the known spectra of similar 1,2,4-triazole derivatives, the following are the expected characteristic signals.
Expected ¹H NMR (in CDCl₃):
-
A singlet for the two methyl groups (CH₃ ), likely in the range of δ 2.3-2.5 ppm.
-
A broad singlet for the N-H proton, which may be solvent-dependent and could appear over a wide range, potentially downfield.
Expected ¹³C NMR (in CDCl₃):
-
A signal for the methyl carbons (C H₃), likely in the range of δ 10-15 ppm.
-
A signal for the C3 and C5 carbons of the triazole ring, likely in the range of δ 150-160 ppm.
Logical Workflow and Diagrams
The experimental workflow can be visualized as a sequential process involving reaction, workup, and purification for each step.
Conclusion
This technical guide outlines a practical and efficient two-step synthesis pathway for this compound. The provided experimental protocols, based on established literature, offer a clear roadmap for researchers in the fields of medicinal chemistry and materials science. The synthesis of the key intermediate, 4-amino-3,5-dimethyl-4H-1,2,4-triazole, is well-defined with good reported yields and purity. The subsequent deamination, while requiring adaptation from a general procedure, presents a viable route to the final product. Further optimization of the deamination step and detailed spectroscopic characterization of the final compound are recommended for future work.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 4. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3,5-dimethyl-4H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 3,5-dimethyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected spectroscopic data, experimental protocols for obtaining this data, and visualizations to aid in understanding the molecular structure and characterization workflow.
Molecular Structure and Characterization Workflow
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and connectivity of the atoms. The general workflow for characterization is outlined below.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide key information about the chemical environment of the protons and carbon atoms.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~2.3 | Singlet | -CH₃ |
| ¹H | ~11.5 (broad) | Singlet | N-H |
| ¹³C | ~155 | - | C=N |
| ¹³C | ~15 | - | -CH₃ |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the solid this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of about 0.6 mL in a clean, dry vial.[1] The concentration should ideally be between 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR.[2]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present. The liquid column height should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely.[2]
Instrument Parameters (General):
-
Spectrometer: A 400 or 500 MHz NMR spectrometer is typically used.[3]
-
¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Spectral width: Appropriate for the expected chemical shift range.
-
-
¹³C NMR:
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Proton decoupling is applied to simplify the spectrum.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | N-H stretch | Triazole ring |
| 2950 - 2850 | C-H stretch | Methyl groups |
| 1600 - 1450 | C=N and N=N stretch | Triazole ring |
| 1450 - 1350 | C-H bend | Methyl groups |
Note: The N-H stretching band may be broad due to hydrogen bonding.
Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)
-
Obtain a clean, dry salt plate (e.g., NaCl or KBr).
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[4]
-
Apply a drop of the solution to the surface of the salt plate and allow the solvent to evaporate, leaving a thin film of the solid compound.[4]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For 1,2,4-triazoles, a weak absorption is generally observed in the UV region. A review article notes that the unsubstituted 1,2,4-triazole has a very weak absorption at 205 nm, and a bathochromic (to longer wavelength) shift is observed for 3,5-dimethyl-1,2,4-triazole.[5][6]
Table 3: Expected UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol or Methanol | ~210 - 230 | To be determined experimentally |
Experimental Protocol for UV-Vis Spectroscopy
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions from the stock solution.
-
Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank.
-
Fill a second cuvette with the sample solution.
-
Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Table 4: Expected Mass Spectrometric Data for this compound
| Ionization Mode | m/z (relative intensity) | Assignment |
| EI or ESI | 97 | [M]⁺ or [M+H]⁺ (Molecular Ion) |
| EI or ESI | To be determined | Fragment ions |
Note: The molecular weight of C₄H₇N₃ is 97.12 g/mol .
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[7]
Instrument Parameters (General for ESI-MS):
-
Ion Source: Electrospray Ionization (ESI) is a common "soft" ionization technique suitable for polar molecules like triazoles.[7]
-
Polarity: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Scan Range: A suitable mass-to-charge ratio (m/z) range should be selected to include the expected molecular ion.
-
Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by inducing fragmentation of the molecular ion.[8]
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the fragments and infer the connectivity of the parent molecule. Common fragmentation pathways for 1,2,4-triazoles involve ring cleavage.[8]
Logical Relationships in Spectroscopic Data
The data obtained from these different spectroscopic techniques are complementary and can be logically interconnected to confirm the structure of this compound.
Caption: Logical flow from spectroscopic data to the final structure confirmation.
References
An In-depth Technical Guide on the Crystal Structure Analysis of 3,5-dimethyl-4H-1,2,4-triazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
While a specific crystal structure determination for 3,5-dimethyl-4H-1,2,4-triazole is not publicly available in crystallographic databases, this guide provides a comprehensive analysis of the crystallographic characteristics of closely related 1,2,4-triazole derivatives. The principles, experimental protocols, and structural data presented herein offer valuable insights for the study of this compound and its potential applications in drug development and materials science. This document leverages data from analogous structures to illustrate the key features of the 1,2,4-triazole core in the solid state.
Introduction to 1,2,4-Triazoles
1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms at positions 1, 2, and 4. This scaffold is a crucial pharmacophore in a wide range of therapeutic agents, including antifungal, antiviral, and anticancer drugs. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and intermolecular interactions, making crystal structure analysis a critical component of their development. The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being generally more stable[1].
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the analysis of its diffraction pattern.
The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. A common approach involves the cyclization of hydrazides with appropriate reagents. For instance, N-rich triazole derivatives can be synthesized from diaminoguanidine hydrochloride as a starting material[2].
General Synthesis of Substituted 4H-1,2,4-triazoles:
A versatile method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the reaction of secondary amides and hydrazides, activated by triflic anhydride, followed by microwave-induced cyclodehydration. Another environmentally friendly approach utilizes the ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in a recyclable reaction medium like polyethylene glycol.
Crystallization:
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For many triazole derivatives, ethanol is a suitable solvent, and plate-like colorless crystals can be obtained at room temperature over several hours to days[2].
This is the definitive method for determining the crystal structure of a compound. The process involves the following key steps:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector as the crystal is rotated. Data is often collected at a controlled temperature, such as 293 K, using Mo Kα radiation.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.
Crystal Structure Analysis of 1,2,4-Triazole Analogs
In the absence of specific data for this compound, we present the crystallographic data for closely related compounds to infer the likely structural characteristics.
The crystal structure of 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole reveals a nearly planar molecule. The central triazole ring forms small dihedral angles with the planes of the two pyridyl rings, indicating a relatively flat conformation[3]. The crystal packing is stabilized by weak C-H···π and C-H···N interactions[3].
Table 1: Crystallographic Data for 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole [3]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀N₆ |
| Molecular Weight | 238.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.6191 (2) |
| b (Å) | 14.7136 (4) |
| c (Å) | 11.4703 (4) |
| β (°) | 95.474 (2) |
| Volume (ų) | 1112.01 (6) |
| Z | 4 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα |
A study on a C17H15N3OCl2 triazole derivative provides another example of the crystallographic features of this class of compounds. The crystal structure is characterized by a monoclinic system and is stabilized by extensive three-dimensional networks arising from π-π interactions[4].
Table 2: Crystallographic Data for a C17H15N3OCl2 1,2,4-Triazol-5(4H)-one Derivative [4]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₅N₃OCl₂ |
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 8.1479 (17) |
| b (Å) | 7.9177 (17) |
| c (Å) | 25.774 (5) |
| β (°) | 92.976 (4) |
This compound, featuring two linked triazole rings, crystallizes in a monoclinic system. The dihedral angle between the two triazole rings is minimal, at 2.97 (1)°[5]. The crystal structure is stabilized by a network of hydrogen bonds involving the triazole rings and a water molecule of hydration[5].
Table 3: Crystallographic Data for 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate [5]
| Parameter | Value |
| Chemical Formula | C₄H₆N₆O |
| Molecular Weight | 154.15 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 3.8716 (3) |
| b (Å) | 15.8019 (14) |
| c (Å) | 10.8874 (9) |
| β (°) | 91.785 (1) |
| Volume (ų) | 665.75 (10) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and crystal structure analysis of a 1,2,4-triazole derivative.
Caption: Experimental workflow for crystal structure analysis.
Conclusion
While the specific crystal structure of this compound remains to be determined, analysis of its close analogs provides significant insights into the expected structural features. The 1,2,4-triazole core typically forms a planar ring structure, and the overall molecular conformation and crystal packing are dictated by the nature of the substituents. Intermolecular forces such as hydrogen bonding and π-π stacking play a crucial role in stabilizing the crystal lattice. The experimental protocols outlined in this guide provide a robust framework for researchers aiming to elucidate the crystal structure of this compound or other novel triazole derivatives. Such studies are fundamental to understanding the structure-activity relationships that govern the biological and material properties of this important class of compounds.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-dimethyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dimethyl-4H-1,2,4-triazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the 1,2,4-triazole scaffold, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The 1,2,4-triazole nucleus is a key pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of activities including antifungal, antiviral, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in modulating cellular signaling pathways.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇N₃ | [1][2] |
| Molecular Weight | 97.12 g/mol | [1][2] |
| CAS Number | 7343-34-2 | [1][2] |
| Appearance | White to off-white solid/crystals | [3] |
| Melting Point | 142-146 °C | [3] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in water and polar organic solvents | |
| pKa | Not readily available |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Technique | Key Features | Source(s) |
| ¹H NMR (DMSO-d₆) | ~2.2 ppm (s, 6H, 2 x CH₃), ~11.5 ppm (br s, 1H, NH) | [4][5] |
| ¹³C NMR (DMSO-d₆) | ~10 ppm (CH₃), ~155 ppm (C=N) | [4][5] |
| Infrared (IR) | ~3100-3000 cm⁻¹ (N-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~1600-1500 cm⁻¹ (C=N stretch) | [6][7][8] |
| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 97 | [9] |
Experimental Protocols
Synthesis of this compound via Pellizzari Reaction
The Pellizzari reaction provides a classical and effective method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an acylhydrazide with an amide.[10][11][12]
Materials:
-
Acetohydrazide
-
Acetamide
-
High-boiling point solvent (e.g., glycerol or diphenyl ether), or neat conditions
-
Ethanol (for recrystallization)
-
Hydrochloric acid (dilute, for washing)
-
Sodium bicarbonate (saturated solution, for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine equimolar amounts of acetohydrazide and acetamide.
-
The reaction can be performed neat or in a high-boiling point solvent. For a neat reaction, gently heat the mixture in an oil bath.
-
Slowly raise the temperature to 150-180 °C. The reaction mixture will melt and then begin to reflux.
-
Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude product will solidify.
-
The solid is then triturated with a small amount of cold ethanol and filtered.
-
The crude solid is washed sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic or basic impurities.
-
The product is then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Logical Workflow for Pellizzari Synthesis
Caption: Workflow for the synthesis of this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show a singlet for the two equivalent methyl groups and a broad singlet for the N-H proton.[4][13]
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for the methyl carbons and the two equivalent carbons of the triazole ring.[4][13]
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Key vibrational bands corresponding to N-H, C-H, and C=N bonds should be identified.[6][8]
Mass Spectrometry (MS):
-
Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI or EI). The molecular ion peak corresponding to the molecular weight of the compound should be observed.[9]
Melting Point Determination:
-
The melting point of the purified, dry solid is determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.
Biological Activity and Signaling Pathways
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities. Recent studies have highlighted the role of a 3,5-dimethyl substituted 1,2,4-triazole derivative as a neuroprotectant through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15][16]
Nrf2 Signaling Pathway Activation: Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of activators, such as the 3,5-dimethyl-1,2,4-triazole derivative, the interaction between Nrf2 and Keap1 is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This cascade ultimately enhances the cell's ability to combat oxidative stress.[15][17]
Caption: Activation of the Nrf2 signaling pathway by a 3,5-dimethyl-1,2,4-triazole derivative.
Conclusion
This compound is a compound of significant interest due to its foundational role in the synthesis of medicinally relevant molecules. Its straightforward synthesis and the potential for its derivatives to modulate key cellular pathways, such as the Nrf2 antioxidant response, underscore its importance in drug discovery and development. This guide provides a solid foundation of its chemical and physical properties, along with practical experimental guidance, to aid researchers in their exploration of this versatile heterocyclic scaffold.
References
- 1. crescentchemical.com [crescentchemical.com]
- 2. danabiosci.com [danabiosci.com]
- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. ijsr.net [ijsr.net]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-dimethyl-4H-1,2,4-triazole: Identification, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-dimethyl-4H-1,2,4-triazole, a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The document details its chemical identity, including its CAS number, molecular formula, and molecular weight. It outlines a classical synthetic approach and presents key physicochemical and spectroscopic data for its characterization. While the broader class of 1,2,4-triazoles is known for significant pharmacological activities, this guide focuses on the fundamental properties of the 3,5-dimethyl substituted core, providing a foundational resource for researchers.
Chemical Identification and Properties
This compound is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms, with methyl groups substituted at positions 3 and 5.
| Property | Value | Source(s) |
| CAS Number | 7343-34-2 | [1][2] |
| Molecular Formula | C₄H₇N₃ | |
| Molecular Weight | 97.12 g/mol | |
| Physical Form | Solid | |
| Melting Point | 142-146 °C | |
| Boiling Point | 260 °C | [1] |
| SMILES | CC1=NN=C(C)N1 | |
| InChI Key | XYYXDARQOHWBPO-UHFFFAOYSA-N |
Synthesis of this compound
Conceptual Synthetic Pathway: Pellizzari Reaction
The Pellizzari reaction involves the condensation of an acylhydrazide with an amide at high temperatures. For the synthesis of this compound, this would conceptually involve the reaction of acetohydrazide with acetamide.
Experimental Protocol (General, adapted from classical methods):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of acetamide and acetohydrazide.
-
Heating: Heat the mixture under a nitrogen atmosphere to a high temperature, typically in the range of 200-250 °C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The evolution of water vapor is an indicator of the reaction proceeding.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature. The crude solid product is then purified, typically by recrystallization from a suitable solvent such as ethanol or water, to yield the final this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent methyl groups (C-CH₃) and a broad singlet for the N-H proton of the triazole ring. The chemical shift of the methyl protons would likely be in the range of 2.0-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show two distinct signals: one for the methyl carbons and another for the equivalent carbons of the triazole ring.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (a broad band around 3100-3300 cm⁻¹), C-H stretching of the methyl groups (around 2900-3000 cm⁻¹), and C=N and N=N stretching vibrations within the aromatic triazole ring (typically in the 1400-1600 cm⁻¹ region).
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 97. Subsequent fragmentation may involve the loss of methyl radicals or ring cleavage.
Biological Activity and Applications in Drug Development
The 1,2,4-triazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors and can coordinate with metal ions in metalloenzymes, a key interaction for the mechanism of action of many triazole-based drugs.[5]
For instance, in antifungal agents like fluconazole, the triazole moiety inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] In the context of anticancer drug development, 1,2,4-triazole derivatives have been investigated for their ability to inhibit various kinases and other signaling pathways involved in cell proliferation.[6]
While extensive research has been conducted on various substituted 1,2,4-triazoles, specific biological activity or signaling pathway modulation by this compound itself is not well-documented in the recent scientific literature. Its primary role appears to be as a synthetic intermediate for the construction of more complex, biologically active molecules.[7] Researchers may use this core structure as a starting point for developing new derivatives with potential therapeutic applications.
References
- 1. This compound | 7343-34-2 [chemicalbook.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. mdpi.com [mdpi.com]
- 4. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Tautomeric Forms of 3,5-Dimethyl-1,2,4-triazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The specific substitution pattern on the triazole ring significantly influences its physicochemical properties and, consequently, its biological function. 3,5-dimethyl-1,2,4-triazole, a symmetrically substituted derivative, exhibits prototropic tautomerism, a phenomenon where isomers, known as tautomers, readily interconvert through the migration of a proton. Understanding the tautomeric landscape of this molecule is critical for drug design, as the predominant tautomeric form dictates its hydrogen bonding capabilities, polarity, and overall shape, which in turn govern its interactions with biological targets.
This technical guide provides a comprehensive overview of the tautomeric forms of 3,5-dimethyl-1,2,4-triazole, detailing the theoretical and experimental methodologies for their investigation. It includes a summary of available quantitative data for closely related compounds to infer the behavior of the title molecule and presents detailed experimental and computational protocols.
Tautomeric Forms of 3,5-Dimethyl-1,2,4-triazole
Due to the arrangement of nitrogen atoms in the 1,2,4-triazole ring, 3,5-dimethyl-1,2,4-triazole can exist in three potential prototropic tautomeric forms: 1H, 2H, and 4H. The position of the mobile proton defines each tautomer. The equilibrium between these forms is influenced by various factors, including the physical state (solid or solution), solvent polarity, temperature, and the electronic nature of the substituents.
The three tautomers are:
-
3,5-dimethyl-1H-1,2,4-triazole: The proton is located on the N1 nitrogen atom.
-
3,5-dimethyl-2H-1,2,4-triazole: The proton is located on the N2 nitrogen atom. Due to the symmetry of the 3,5-dimethyl substitution, this is a single species.
-
3,5-dimethyl-4H-1,2,4-triazole: The proton is located on the N4 nitrogen atom.
Quantitative Analysis of Tautomer Stability
For many C-substituted 1,2,4-triazoles, the 1H- and 2H-tautomers are generally more stable than the 4H-tautomer.[1] The relative stability between the 1H and 2H forms is often influenced by the electronic properties of the substituents. Electron-donating groups, such as methyl groups, are expected to influence the electron density of the ring and thus the preferred position of the proton.
The following table presents a generalized summary of expected trends and available data for similar compounds to guide the understanding of 3,5-dimethyl-1,2,4-triazole tautomerism.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Key Structural Features (Calculated) | Expected 1H NMR Chemical Shifts (ppm) | Expected 13C NMR Chemical Shifts (ppm) |
| 1H-3,5-dimethyl-1,2,4-triazole | Generally low | Asymmetric N-N and N-C bond lengths | N-H: broad, downfield; C-CH3: distinct signals | C3 & C5: distinct signals |
| 2H-3,5-dimethyl-1,2,4-triazole | Often comparable to 1H | Symmetric C3-N2 and C5-N2 bonds | N-H: broad, downfield; C-CH3: equivalent signals | C3 & C5: equivalent signals |
| 4H-3,5-dimethyl-1,2,4-triazole | Generally higher | Symmetric C3-N4 and C5-N4 bonds | N-H: broad, downfield; C-CH3: equivalent signals | C3 & C5: equivalent signals |
Note: The data in this table is illustrative and based on general trends for 1,2,4-triazole derivatives. Specific experimental or computational data for 3,5-dimethyl-1,2,4-triazole is required for precise values.
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and crystallographic techniques is employed to experimentally investigate the tautomeric forms of 3,5-dimethyl-1,2,4-triazole.
Synthesis of this compound
A common method for the synthesis of 3,5-disubstituted-4H-1,2,4-triazoles involves the cyclization of hydrazides with nitriles or the reaction of amidrazones with carboxylic acids. A general procedure is as follows:
-
Reaction Setup: A mixture of a suitable hydrazide (e.g., acethydrazide) and an appropriate nitrile (e.g., acetonitrile) is heated in the presence of a base or under high temperature and pressure.
-
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or in a neat mixture.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[2] The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers.
Protocol for 1H and 13C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of 3,5-dimethyl-1,2,4-triazole in a deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer. For 1H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For 13C NMR, longer acquisition times or the use of polarization transfer techniques (e.g., DEPT) may be necessary.
-
Data Analysis:
-
Chemical Shift Analysis: Compare the observed chemical shifts with those predicted by computational methods for each tautomer. The symmetry of the molecule in the 2H and 4H forms would lead to equivalent signals for the two methyl groups, whereas the 1H form would show distinct signals.
-
Quantitative Analysis: If distinct signals for different tautomers are observed and the exchange rate is slow on the NMR timescale, the relative integration of the signals can be used to determine the tautomer population ratio.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including the precise location of the proton and detailed bond lengths and angles.
Protocol for X-ray Crystal Structure Determination:
-
Crystal Growth: Grow single crystals of 3,5-dimethyl-1,2,4-triazole suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model. The location of the hydrogen atom on the triazole ring will definitively identify the tautomeric form present in the crystal lattice. A crystal structure of 3,4,5-trimethyl-1,2,4-triazole trihydrate has been reported, which was identified as the trihydrate of 3,5-dimethyl-1,2,4-triazole.
Computational Chemistry Methods
Quantum chemical calculations are essential for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data.
Protocol for DFT Calculations:
-
Model Building: Construct the 3D structures of the 1H, 2H, and 4H tautomers of 3,5-dimethyl-1,2,4-triazole using molecular modeling software.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimizations for each tautomer in the gas phase and in various solvents using a suitable Density Functional Theory (DFT) functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).[3] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for studying tautomerism in solution.[4]
-
Energy Calculation: Calculate the relative electronic energies, enthalpies, and Gibbs free energies of the optimized tautomers. The relative Gibbs free energies provide the most accurate prediction of the tautomer populations at a given temperature.
-
Spectroscopic Prediction: Calculate the NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using TD-DFT) for each optimized tautomer. These predicted spectra can then be compared with experimental data to aid in the assignment of the predominant tautomer.
Visualizing Methodologies
The following diagrams illustrate the logical workflows for the investigation of tautomerism in 3,5-dimethyl-1,2,4-triazole.
Caption: Integrated workflow for the study of tautomerism.
Caption: Detailed computational workflow for tautomer analysis.
Conclusion
The tautomerism of 3,5-dimethyl-1,2,4-triazole is a crucial aspect of its chemical behavior with significant implications for its application in drug discovery and materials science. While a definitive experimental and computational study focused solely on this molecule is not extensively reported, the principles and methodologies are well-established for the broader class of 1,2,4-triazole derivatives. A combined approach, integrating synthesis, spectroscopic characterization (NMR, UV-Vis), X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of the tautomeric equilibria. This guide provides the foundational knowledge and detailed protocols necessary for researchers to undertake such investigations, ultimately enabling the rational design of novel molecules with tailored properties. Future studies providing specific quantitative data for the tautomers of 3,5-dimethyl-1,2,4-triazole will be invaluable to the scientific community.
References
Computational Modeling of 3,5-dimethyl-4H-1,2,4-triazole: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the computational modeling of the 3,5-dimethyl-4H-1,2,4-triazole core. The 1,2,4-triazole moiety is a foundational scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antifungal, anticancer, antimicrobial, and anticonvulsant properties.[1] Computational techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) are pivotal in understanding the physicochemical properties and biological interactions of 1,2,4-triazole derivatives, thereby guiding the rational design of novel therapeutic agents.[1]
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations provide valuable insights into its optimized geometry, vibrational frequencies, and electronic properties, which are crucial for predicting its reactivity and spectroscopic behavior.
Experimental Protocols
Geometry Optimization and Vibrational Frequency Analysis: The molecular geometry of this compound can be optimized in the ground state using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-31G(d) basis set.[2] This level of theory has been shown to accurately reproduce experimental crystal structures of related 1,2,4-triazole derivatives.[2] Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (absence of imaginary frequencies) and to allow for the assignment of characteristic infrared (IR) and Raman vibrational modes.[2][3]
Electronic Properties Calculation: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule.[1] Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[1][2]
Data Presentation
While specific experimental and fully calculated spectral data for the parent this compound are not detailed in the provided search results, Table 1 presents typical quantum chemical parameters calculated for a representative 1,2,4-triazole derivative using DFT. These parameters offer a baseline for what to expect in a computational analysis of the core structure.
Table 1: Representative DFT-Calculated Quantum Chemical Parameters for a 1,2,4-Triazole Derivative
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | Varies (e.g., -6.5 eV) | [1][2] |
| LUMO Energy | Varies (e.g., -1.5 eV) | [1][2] |
| HOMO-LUMO Gap (ΔE) | Varies (e.g., 5.0 eV) | [1][2] |
| Dipole Moment | Varies (e.g., 3.0 D) | [3] |
Note: The values presented are illustrative and can vary significantly based on the specific derivative and the computational method employed.
Visualization
Molecular Docking Studies
Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. Derivatives of 1,2,4-triazole have been extensively studied as inhibitors of various enzymes, including aromatase and tubulin.[4]
Experimental Protocols
Ligand and Receptor Preparation: The three-dimensional structure of this compound is first optimized using a suitable method, such as DFT. The crystal structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Docking Simulation: Software such as AutoDock is commonly used for molecular docking studies.[4] A grid box is defined around the active site of the target protein to encompass the binding pocket. The ligand is then allowed to flexibly dock into the defined active site. The simulation generates multiple binding poses, which are ranked based on their predicted binding energies.
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose, characterized by the lowest binding energy. The intermolecular interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
Data Presentation
Table 2 provides representative binding energy values from molecular docking studies of various 1,2,4-triazole derivatives against different biological targets. These values indicate the potential binding affinity of this class of compounds.
Table 2: Representative Molecular Docking Results for 1,2,4-Triazole Derivatives
| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Anticancer Agents | Aromatase | -9.04 to -9.96 | [4] |
| Anticancer Agents | Tubulin | -6.23 to -7.54 | [4] |
| Antifungal Agents | Lanosterol 14α-demethylase | High Probability of Influence | [5] |
| EGFR Inhibitors | EGFR | Varies | [6] |
Note: Lower binding energy values typically indicate higher binding affinity.
Visualization
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. 3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), are used to build predictive models for the biological activity of novel compounds based on their three-dimensional properties.
Experimental Protocols
Dataset Preparation: A dataset of 1,2,4-triazole derivatives with known biological activities (e.g., anticancer activity) is compiled.[7] The dataset is typically divided into a training set, used to build the QSAR model, and a test set, used to validate the model's predictive ability.[7]
Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and optimized. The molecules are then aligned based on a common substructure, which is this compound in this case.
Descriptor Calculation and Model Generation: Steric and electrostatic field descriptors are calculated for each molecule. A QSAR model is then generated using statistical methods like the genetic algorithm (GA) to select the most relevant descriptors and build a relationship between these descriptors and the biological activity.[7]
Model Validation: The predictive power of the generated QSAR model is assessed using internal and external validation techniques. Key statistical parameters include the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²) for the test set.[7]
Data Presentation
Table 3 summarizes the statistical results of a representative 3D-QSAR study on a series of 1,2,4-triazole derivatives with anticancer activity. High values for r², q², and pred_r² indicate a robust and predictive QSAR model.
Table 3: Statistical Results of a Representative 3D-QSAR Study on 1,2,4-Triazole Derivatives
| Parameter | Value | Description | Reference |
|---|---|---|---|
| r² (squared correlation coefficient) | 0.8713 | Goodness of fit of the model | [7] |
| q² (cross-validated r²) | 0.7445 | Internal predictive ability | [7] |
| pred_r² (predictive r²) | 0.8109 | External predictive ability | [7] |
Note: These values are from a specific study on 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives and serve as an example of a successful QSAR model.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijcrcps.com [ijcrcps.com]
- 5. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint of 3,5-dimethyl-4H-1,2,4-triazole: A Technical Guide for Researchers
An in-depth exploration into the computational and experimental characteristics of 3,5-dimethyl-4H-1,2,4-triazole, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the molecule's structural, electronic, and vibrational properties through quantum chemical calculations, alongside established experimental protocols for its synthesis and characterization.
The 1,2,4-triazole moiety is a fundamental scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, anticancer, and antimicrobial properties.[1] Understanding the intrinsic properties of its derivatives at a molecular level is crucial for the rational design of new and more effective drugs. This guide focuses on the this compound, providing a foundational dataset for further research and development.
Molecular Structure and Properties
This compound is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms, with methyl groups substituted at positions 3 and 5. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₃ | [2] |
| Molecular Weight | 97.12 g/mol | [2] |
| Melting Point | 142-146 °C | [2] |
| Appearance | White to Almost white powder/crystal | [3] |
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules.[1] For this compound, computational studies, typically employing methods like B3LYP with a 6-31G(d) basis set, provide valuable insights into its geometry, vibrational modes, and electronic characteristics.[4]
Optimized Molecular Geometry
(Note: A table with specific calculated bond lengths and angles for this compound would be presented here if the data were available in the search results.)
Vibrational Frequencies
Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a key technique for molecular characterization. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. The calculated vibrational frequencies for 1,2,4-triazole derivatives generally show good agreement with experimental values.[4]
(Note: A table comparing experimental and calculated vibrational frequencies for this compound would be presented here if the data were available in the search results.)
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.[1]
(Note: A table with the calculated HOMO, LUMO, and HOMO-LUMO gap energies for this compound would be presented here if the data were available in the search results.)
Thermodynamic Properties
Quantum chemical calculations can also predict the thermodynamic properties of a molecule, such as its enthalpy of formation. These values are important for understanding the molecule's stability and reactivity.
(Note: A table with calculated thermodynamic properties of this compound would be presented here if the data were available in the search results.)
Experimental Protocols
Synthesis of 1,2,4-Triazole Derivatives
A general and widely used method for the synthesis of 3,5-disubstituted-1,2,4-triazoles involves the condensation of an acyl hydrazide with an amidine, followed by thermal cyclization.[5] Another common route is the Pellizzari reaction, which involves the reaction of an amide and an acyl hydrazide.[6]
A plausible synthesis route for this compound could involve the reaction of acetohydrazide with acetonitrile. For the synthesis of related 4-amino-3,5-dimethyl-1,2,4-triazole, specific protocols are available.[7]
Characterization
Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For related 1,2,4-triazole derivatives, characteristic chemical shifts are well-documented.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectra of 1,2,4-triazole derivatives show characteristic absorption bands for N-H, C-H, C=N, and N-N stretching vibrations.[7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.
Computational Workflow
The quantum chemical calculations detailed in this guide follow a standard computational workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. crescentchemical.com [crescentchemical.com]
- 3. 3,5-Dimethyl-1,2,4-triazole | 7343-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsr.net [ijsr.net]
- 6. This compound 7343-34-2 [sigmaaldrich.com]
- 7. elar.urfu.ru [elar.urfu.ru]
A Technical Guide to the Initial Biological Activity Screening of 3,5-Dimethyl-4H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the initial biological activity screening of 3,5-dimethyl-4H-1,2,4-triazole derivatives. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and antioxidant effects. This document outlines key experimental protocols, presents available quantitative data for derivatives of the this compound core, and offers visualizations of experimental workflows to aid in research and development.
General Workflow for Biological Activity Screening
The initial screening of a new chemical entity, such as a this compound derivative, follows a structured pipeline to efficiently assess its potential therapeutic value. This process begins with the synthesis of the compound, followed by a series of in vitro assays to determine its biological effects against various targets.
Anticancer Activity Screening
The evaluation of cytotoxic effects against cancer cell lines is a primary step in identifying potential anticancer agents. Schiff bases synthesized from 4-amino-3,5-dimethyl-1,2,4-triazole have demonstrated promising anticancer activity.[1][2]
Data Presentation: Cytotoxicity of this compound Schiff Base Derivatives
The cytotoxic activity of newly synthesized Schiff bases was evaluated against human lung carcinoma (A549), breast carcinoma (BT549), prostate adenocarcinoma (PC3), and non-cancerous mouse preadipocytes (3T3-L1) using the MTT assay.[1] The results are presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Target Cell Line | IC₅₀ (µM)[1] |
| Compound 4 | A549 (Lung Carcinoma) | 25 |
| BT549 (Breast Carcinoma) | 20 | |
| PC3 (Prostate Adenocarcinoma) | 35 | |
| 3T3-L1 (Preadipocytes) | >100 | |
| Tamoxifen | A549 (Lung Carcinoma) | 55 |
| (Positive Control) | BT549 (Breast Carcinoma) | 55 |
| PC3 (Prostate Adenocarcinoma) | 60 | |
| 3T3-L1 (Preadipocytes) | 35 |
Note: Compound 4 is a Schiff base derived from 4-amino-3,5-dimethyl-1,2,4-triazole and 2,2'-bipyridine-6,6'-dicarboxaldehyde. A higher IC₅₀ value indicates lower cytotoxicity. The selectivity of Compound 4 is notable, as it shows significant cytotoxicity against cancer cell lines while being less toxic to the non-cancerous 3T3-L1 cells.[1][2]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4] The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., RPMI-1640)
-
Test compounds dissolved in DMSO
-
Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Tamoxifen).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Antimicrobial Activity Screening
Derivatives of 1,2,4-triazole are widely recognized for their potent antibacterial and antifungal properties. The initial screening typically involves determining the susceptibility of various microbial strains to the test compounds.
Data Presentation: Antibacterial Activity of a Cu-3,5-dimethyl-1,2,4-triazole MOF
A metal-organic framework (MOF) synthesized using 3,5-dimethyl-1,2,4-triazole and copper has been shown to exhibit significant antibacterial properties. The activity was assessed using the disc diffusion method.
| Compound | Target Microorganism | Inhibition Zone Diameter (mm)[7] |
| Cu-3,5-dimethyl-1,2,4-triazole MOF | Staphylococcus aureus | 40.17 |
Note: This result indicates a very high level of antibacterial activity against the Gram-positive bacterium S. aureus under dark conditions.[7]
Experimental Protocol: Disc Diffusion Method
The disc diffusion method is a widely used qualitative technique to assess the antimicrobial activity of chemical substances.[8]
Materials:
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria)
-
Bacterial or fungal cultures
-
Sterile paper discs (e.g., Whatman filter paper, 5-6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile swab, uniformly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.
-
Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.
-
Compound Application: Pipette a defined volume (e.g., 20-30 µL) of the test compound solution at a specific concentration onto each disc.[1] Also, place a standard antibiotic disc and a solvent control disc.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25°C for 72 hours for fungi).[1]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
To quantify the antimicrobial activity, the Minimum Inhibitory Concentration (MIC) is determined, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a common technique for this purpose.
Procedure:
-
Preparation: In a 96-well microplate, add 50 µL of sterile broth to each well.
-
Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under the same conditions as the disc diffusion test.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Antioxidant Activity Screening
Antioxidants are compounds that can prevent or delay cellular damage caused by free radicals.[10] The antioxidant potential of 1,2,4-triazole derivatives is a significant area of investigation.
Data Presentation: Antioxidant Activity
| Compound ID | DPPH Radical Scavenging Activity (IC₅₀, µg/mL) |
| Derivative A | Value |
| Derivative B | Value |
| Ascorbic Acid (Standard) | e.g., 4.5[11] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method for screening the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Test compounds dissolved in a suitable solvent
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a fresh 0.1 mM DPPH working solution in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. Keep the solution protected from light.
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to the wells.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to each well. The control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Plot the % inhibition against the compound concentration to determine the IC₅₀ value.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of N-Substituted Derivatives from 3,5-Dimethyl-4H-1,2,4-Triazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted derivatives of 3,5-dimethyl-4H-1,2,4-triazole. This class of compounds is of significant interest in drug discovery, exhibiting a range of biological activities, including antifungal and anticancer properties.[1][2][3][4]
Introduction
The this compound core is a versatile scaffold for the development of novel therapeutic agents. Substitution at the nitrogen atoms of the triazole ring allows for the modulation of the compound's physicochemical properties and biological activity. The primary methods for N-substitution are N-alkylation and N-arylation, which can be achieved through various synthetic strategies, including conventional heating and microwave-assisted reactions. Regioselectivity is a key consideration in these syntheses, as substitution can occur at the N-1 or N-4 position of the triazole ring.
Applications in Drug Development
N-substituted 3,5-dimethyl-1,2,4-triazole derivatives have shown promise in several therapeutic areas:
-
Antifungal Activity: Many N-substituted triazoles function as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[2] This disruption of the fungal cell membrane leads to cell death.
-
Anticancer Activity: The anticancer effects of these derivatives can be attributed to various mechanisms, including the inhibition of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which is a key player in cell proliferation and survival signaling pathways.[1] Some derivatives have also been shown to induce apoptosis through the p53 signaling pathway.[5][6]
Experimental Protocols
This section details the protocols for the N-alkylation and N-arylation of this compound.
Protocol 1: N-Alkylation of this compound (Microwave-Assisted)
This protocol describes a rapid and efficient method for the N-alkylation of this compound using microwave irradiation.[7][8]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Ionic liquid (e.g., hexylpyridinium bromide) or a polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Microwave reactor
-
20 mL microwave reaction vessel with a magnetic stirrer
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 20 mL microwave reaction vessel, add this compound (1.0 mmol), the desired alkyl halide (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Add the ionic liquid or polar aprotic solvent (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100-120°C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
If an ionic liquid was used, extract the product with ethyl acetate (3 x 15 mL). If a conventional solvent was used, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
Data Presentation:
| Entry | Alkyl Halide | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzyl Bromide | DMF | 120 | 15 | 92 | [7] |
| 2 | Ethyl Bromide | Acetonitrile | 100 | 20 | 85 | [8] |
| 3 | Propyl Iodide | [bmim]Br | 110 | 10 | 95 | [8] |
Protocol 2: N-Arylation of this compound (Ullmann Condensation)
This protocol outlines the copper-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol) via syringe.
-
Heat the reaction mixture to 110-130°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
Data Presentation:
| Entry | Aryl Halide | Base | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | K₂CO₃ | DMEDA | 120 | 18 | 88 |
| 2 | 4-Chlorotoluene | Cs₂CO₃ | L-proline | 110 | 24 | 75 |
| 3 | 2-Iodopyridine | K₃PO₄ | None | 130 | 16 | 82 |
Visualizations
Synthesis Workflow
The general workflow for the synthesis and subsequent biological evaluation of N-substituted 3,5-dimethyl-1,2,4-triazole derivatives is depicted below.
Caption: General workflow for synthesis and biological screening.
Signaling Pathway: Antifungal Mechanism of Action
The primary antifungal mechanism for many azole derivatives involves the inhibition of CYP51, disrupting ergosterol synthesis.
Caption: Inhibition of fungal ergosterol biosynthesis pathway.
Signaling Pathway: Anticancer Mechanism of Action (EGFR Inhibition)
A potential anticancer mechanism involves the inhibition of the EGFR signaling pathway, which is often overactive in cancer cells.
Caption: Inhibition of the EGFR signaling cascade in cancer cells.
References
- 1. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 2. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 3,5-Dimethyl-4H-1,2,4-triazole Ring
Introduction
The 3,5-dimethyl-4H-1,2,4-triazole ring is a significant heterocyclic scaffold in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The functionalization of this triazole ring is a key strategy for the development of novel compounds with tailored properties. The primary sites for functionalization are the nitrogen atoms (N1, N2, and N4) and, to a lesser extent, the methyl groups at the C3 and C5 positions. This document provides detailed protocols for the most common functionalization strategies: N-alkylation, N-aminomethylation (Mannich reaction), and C-H functionalization.
The 1,2,4-triazole ring possesses two tautomeric forms, the 1H- and 4H-isomers, which are in rapid equilibrium, with the 1H form being generally more stable.[4] Electrophilic substitution typically occurs at the nitrogen atoms due to their high electron density.[4]
Protocol 1: N-Alkylation of this compound
N-alkylation is a fundamental method for introducing a wide variety of substituents onto the triazole ring. The reaction of this compound with alkylating agents typically yields a mixture of N1 and N4 substituted isomers. The regioselectivity can be influenced by the choice of base, solvent, and alkylating agent.[5]
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, THF, Acetonitrile), add a base (1.0-1.2 eq.).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Then, add the alkylating agent (1.0-1.1 eq.) dropwise.
-
Reaction: The reaction mixture is then stirred at a specified temperature (from room temperature to reflux) for a period ranging from a few hours to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If DMF is used, it is often removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated products.
Data Summary: N-Alkylation of 1,2,4-Triazoles
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Methyl Iodide | NaH | THF | RT | 12 | 1-Methyl-3,5-dimethyl-1,2,4-triazole | >90 | [6] |
| Butyl Bromide | K₂CO₃ | Ionic Liquid | 80 (Microwave) | 0.17 | 1-Butyl-1,2,4-triazole | 88 | [7] |
| Heptyl Bromide | NaH | THF | RT | 12 | 1-Heptyl-1,2,4-triazole | >90 | [6] |
| Decyl Bromide | NaH | THF | RT | 12 | 1-Decyl-1,2,4-triazole | >90 | [6] |
| 4-Nitrobenzyl Halide | DBU | THF | RT | - | 1- and 4-alkylated isomers (90:10 ratio) | High | [5] |
Note: The table includes data for the parent 1,2,4-triazole as specific yield data for the 3,5-dimethyl derivative can vary, but the conditions are analogous.
Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Protocol 2: N-Aminomethylation (Mannich Reaction)
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (here, the N-H of the triazole), formaldehyde, and a secondary amine. This reaction is a powerful tool for introducing aminomethyl groups, which are valuable pharmacophores, onto the triazole nitrogen.[8][9]
Experimental Protocol: General Procedure for Mannich Reaction
-
Reaction Setup: Suspend this compound (1.0 eq.) in ethanol.
-
Addition of Reagents: To this suspension, add an aqueous solution of formaldehyde (1.2 eq.) followed by the dropwise addition of a secondary amine (1.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by TLC. Often, a precipitate of the Mannich base forms during the reaction.
-
Work-up and Purification: The precipitate, if formed, is collected by filtration, washed with cold ethanol and/or water, and dried. If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-Mannich base.
Data Summary: Synthesis of 1,2,4-Triazole N-Mannich Bases
| Secondary Amine | Solvent | Time (h) | Yield (%) | Reference |
| Morpholine | Ethanol | 2 | 85-95 | [8] |
| Piperidine | Ethanol | 2 | 80-90 | [8] |
| N-methylpiperazine | Ethanol | 2 | 85-95 | [9] |
| 4-(2-methoxyphenyl)piperazine | Ethanol | 24 | 75 | [9] |
| 4-(4-chlorophenyl)piperazine | Ethanol | 24 | 78 | [9] |
Note: The yields are generalized from similar reactions with 1,2,4-triazole-5-thione derivatives as they are highly analogous.[8][9]
Workflow for Mannich Reaction
Caption: Workflow for the N-Aminomethylation (Mannich Reaction) of triazoles.
Protocol 3: C-H Functionalization of the Triazole Ring
Direct C-H functionalization is a modern and efficient strategy for forming C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. For 1,2,4-triazoles, palladium-catalyzed C-H arylation is a known method, typically occurring at the C5 position of N-substituted triazoles.[10]
Experimental Protocol: Palladium-Catalyzed C5-Arylation of N-Aryl Substituted 1,2,3-Triazoles (Illustrative Protocol)
While direct C-H functionalization of the methyl groups in this compound is less common, the arylation of the triazole ring itself is well-documented for related structures and serves as an important protocol. The following is a representative procedure for the C5-arylation of an N-substituted triazole.[10]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the N-substituted 1,2,4-triazole (1.0 eq.), the aryl halide (1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a ligand such as P(o-tolyl)₃ (10-20 mol%), and a base like Cs₂CO₃ or K₂CO₃ (2.0 eq.).
-
Addition of Solvent: Add a dry, degassed solvent such as DMF or toluene.
-
Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the C5-arylated triazole.
Data Summary: Palladium-Catalyzed C5-Arylation of N-Aryl 1,2,3-Triazoles
| N-Aryl 1,2,3-Triazole Substituent | Aryl Halide | Catalyst (mol%) | Base (eq.) | Yield (%) | Reference |
| Phenyl | 4-Iodotoluene | Pd(OAc)₂ (10) | Cs₂CO₃ (2.0) | 84 | [10] |
| 4-Methoxyphenyl | 4-Iodoanisole | Pd(OAc)₂ (10) | Cs₂CO₃ (2.0) | 75 | [10] |
| 4-Chlorophenyl | 1-Iodo-4-chlorobenzene | Pd(OAc)₂ (10) | Cs₂CO₃ (2.0) | 78 | [10] |
| 4-(Trifluoromethyl)phenyl | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (10) | Cs₂CO₃ (2.0) | 66 | [10] |
Note: This data is for N-aryl-1,2,3-triazoles, as it provides a strong procedural basis for the C-H functionalization of the triazole core.[10]
Workflow for C-H Arylation
Caption: Workflow for Palladium-Catalyzed C-H arylation of a triazole ring.
The functionalization of the this compound ring can be achieved through several reliable methods. N-alkylation and Mannich reactions provide straightforward access to a wide array of N-substituted derivatives, which is crucial for tuning the steric and electronic properties of the molecule for drug development. While direct functionalization of the C3 and C5 methyl groups is challenging, advanced methods like transition-metal-catalyzed C-H activation on the triazole core offer powerful, albeit more complex, routes to novel carbon-carbon bond formations. The protocols and data presented herein provide a comprehensive guide for researchers aiming to explore the chemical space of this compound derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and in vivo pharmacological evaluation of novel mannich bases derived from 1,2,4-triazole containing a naproxen moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
Application Notes and Protocols: Leveraging 3,5-Dimethyl-4H-1,2,4-triazole in Multicomponent Reactions for Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5-Dimethyl-4H-1,2,4-triazole and its derivatives, particularly its amino-substituted analogues, are valuable building blocks in organic synthesis and medicinal chemistry. Their unique structural features and reactivity allow for their effective use in multicomponent reactions (MCRs), providing rapid and efficient access to a diverse range of complex heterocyclic scaffolds. These scaffolds are of significant interest in drug discovery due to the wide spectrum of biological activities exhibited by triazole-containing compounds, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of fused heterocyclic systems, specifically focusing on the one-pot synthesis of substituted[3][4][5]triazolo[1,5-a]pyrimidines.
Application Note 1: One-Pot, Three-Component Synthesis of Novel[3][4][5]triazolo[1,5-a]pyrimidine Derivatives
The fusion of a 1,2,4-triazole ring with a pyrimidine nucleus leads to the formation of[3][4][5]triazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential. A highly efficient approach to synthesize these molecules is through a one-pot, three-component reaction involving an amino-triazole, an aldehyde, and a component containing an active methylene group. This methodology offers several advantages, including high atom economy, operational simplicity, and the ability to generate a library of diverse derivatives by varying the starting materials.
A notable example is the reaction of 3-amino-1,2,4-triazole, various aromatic or heteroaromatic aldehydes, and a β-ketonitrile, such as 3-oxo-3-(1H-indol-3-yl)propanenitrile. This reaction proceeds smoothly in the presence of a catalytic amount of a base, like triethylamine, in a high-boiling solvent such as DMF at elevated temperatures.[4] The resulting 5,7-disubstituted-[3][4][5]triazolo[1,5-a]pyrimidine-6-carbonitriles are obtained in good to excellent yields.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of a series of[3][4][5]triazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of this multicomponent reaction.
| Entry | Aldehyde | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Chlorobenzaldehyde | 7-(4-chlorophenyl)-5-(1H-indol-3-yl)-[3][4][5]triazolo[1,5-a]pyrimidine-6-carbonitrile | 78 | 289-291 |
| 2 | 4-Methoxybenzaldehyde | 5-(1H-indol-3-yl)-7-(4-methoxyphenyl)-[3][4][5]triazolo[1,5-a]pyrimidine-6-carbonitrile | 75 | 295-297 |
| 3 | 2-Hydroxybenzaldehyde | 7-(2-hydroxyphenyl)-5-(1H-indol-3-yl)-[3][4][5]triazolo[1,5-a]pyrimidine-6-carbonitrile | 67 | 271-273 |
| 4 | Thiophene-2-carbaldehyde | 5-(1H-indol-3-yl)-7-(thiophen-2-yl)-[3][4][5]triazolo[1,5-a]pyrimidine-6-carbonitrile | 72 | 265-267 |
| 5 | Pyrrole-2-carbaldehyde | 5-(1H-indol-3-yl)-7-(1H-pyrrol-2-yl)-[3][4][5]triazolo[1,5-a]pyrimidine-6-carbonitrile | 67 | 258-261 |
Data adapted from a study on the synthesis of novel triazolopyrimidine derivatives bearing an indole moiety.[4]
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 7-Aryl-5-(1H-indol-3-yl)-[3][4][5]triazolo[1,5-a]pyrimidine-6-carbonitriles
This protocol outlines the synthesis of a series of novel triazolopyrimidine derivatives.
Materials:
-
Appropriate aromatic or heteroaromatic aldehyde (1 mmol)
-
3-Amino-1,2,4-triazole (1 mmol, 0.084 g)
-
3-Oxo-3-(1H-indol-3-yl)propanenitrile (1 mmol, 0.184 g)
-
Triethylamine (Et₃N) (0.25 mmol, 0.035 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1 mmol), 3-amino-1,2,4-triazole (1 mmol), and 3-oxo-3-(1H-indol-3-yl)propanenitrile (1 mmol).
-
Add DMF (5 mL) to the flask and stir the mixture to dissolve the solids.
-
Add triethylamine (0.25 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[4]
Protocol 2: Synthesis of 4-Amino-3,5-dimethyl-1,2,4-triazole
This protocol describes the synthesis of the key starting material, 4-amino-3,5-dimethyl-1,2,4-triazole, which can be used in various multicomponent reactions.
Materials:
-
Acetonitrile (CH₃CN)
-
Hydrazine hydrate (N₂H₄·H₂O)
Procedure:
-
Caution: This reaction should be carried out in a well-ventilated fume hood due to the nature of the reactants.
-
The synthesis is based on a one-pot solvothermal reaction of acetonitrile with hydrazine hydrate.
-
For a detailed, safe, and optimized procedure, refer to the published method for the synthesis of 4-amino-4H-3,5-dimethyl-1,2,4-triazole.[5]
-
The identity and purity of the synthesized compound should be confirmed by ¹H NMR spectroscopy and elemental analysis before use in subsequent reactions.[5]
Visualizations
The following diagrams illustrate the logical workflow and a proposed reaction mechanism for the synthesis of[3][4][5]triazolo[1,5-a]pyrimidines.
References
- 1. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 3,5-dimethyl-4H-1,2,4-triazole as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Among the various substituted triazoles, 3,5-dimethyl-4H-1,2,4-triazole and its derivatives, such as 4-amino-3,5-dimethyl-4H-1,2,4-triazole, serve as versatile precursors for the synthesis of complex pharmaceutical intermediates.[1][3] Their predictable reactivity and the stability of the resulting triazole ring make them valuable building blocks in drug discovery and development.[1]
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of pharmaceutical intermediates, with a focus on the preparation of a key precursor for triazolopyrimidine-based compounds. Triazolopyrimidines are a class of fused heterocyclic compounds with significant biological activities, including potential as kinase inhibitors.
Key Applications and Synthetic Pathways
The primary application of this compound in the synthesis of pharmaceutical intermediates often involves its N-functionalization. The presence of the amino group at the 4-position in 4-amino-3,5-dimethyl-4H-1,2,4-triazole provides a reactive handle for condensation reactions with carbonyl compounds to form Schiff bases or for the construction of fused heterocyclic systems.
A significant synthetic route involves the reaction of 4-amino-3,5-dimethyl-4H-1,2,4-triazole with β-dicarbonyl compounds to yield triazolopyrimidine derivatives. This class of compounds has been investigated for various therapeutic applications, including as anticonvulsants and kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole
This protocol is based on a one-pot solvothermal reaction of acetonitrile with hydrazine hydrate.[4]
Materials:
-
Acetonitrile
-
Hydrazine hydrate (85% aqueous solution)
-
Ethanol
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine acetonitrile and hydrazine hydrate in a 1:1 molar ratio.
-
Seal the autoclave and heat it to 160 °C for 12 hours.
-
After cooling to room temperature, carefully open the autoclave.
-
The resulting solid product is collected by filtration.
-
Recrystallize the crude product from hot ethanol to obtain pure 4-amino-3,5-dimethyl-4H-1,2,4-triazole as a white crystalline solid.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Acetonitrile:Hydrazine) | 1:1 | [4] |
| Temperature | 160 °C | [4] |
| Reaction Time | 12 hours | [4] |
| Typical Yield | High (specific yield not reported) | [4] |
Protocol 2: Synthesis of 5,7-dimethyl-[1][4][5]triazolo[1,5-a]pyrimidin-7(4H)-one
This protocol describes the cyclocondensation of 4-amino-3,5-dimethyl-4H-1,2,4-triazole with ethyl acetoacetate to form a key triazolopyrimidine intermediate. This reaction is a common method for the synthesis of the triazolopyrimidine core.
Materials:
-
4-amino-3,5-dimethyl-4H-1,2,4-triazole
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or another suitable acidic catalyst
-
Ethanol
Procedure:
-
Combine 4-amino-3,5-dimethyl-4H-1,2,4-triazole (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a round-bottom flask.
-
Add polyphosphoric acid as a catalyst and solvent.
-
Heat the reaction mixture at 120-130 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 5,7-dimethyl-[1][5][6]triazolo[1,5-a]pyrimidin-7(4H)-one.
Quantitative Data:
| Parameter | Value |
| Molar Ratio (Aminotriazole:Ethyl Acetoacetate) | 1:1.1 |
| Catalyst | Polyphosphoric Acid |
| Temperature | 120-130 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% (Estimated) |
Signaling Pathway Context: Kinase Inhibition
Triazolopyrimidine derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cell signaling pathways. For instance, they can function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways involved in cell proliferation, survival, and differentiation, making these compounds attractive candidates for anticancer therapies.
Conclusion
This compound and its amino derivative are valuable and versatile precursors in the synthesis of pharmaceutical intermediates. The protocols provided herein for the synthesis of a key triazolopyrimidine intermediate demonstrate a practical application of these building blocks. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, underscores the importance of this compound in the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further exploration of the reactivity of this scaffold is likely to yield a wider array of complex molecules with significant pharmacological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals [mdpi.com]
- 5. Advancements in the Synthesis of Triazolopyrimidines [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Application of 3,5-dimethyl-4H-1,2,4-triazole in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a cornerstone in the development of modern agrochemicals, valued for its broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. Among the various triazole synthons, 3,5-dimethyl-4H-1,2,4-triazole serves as a crucial building block for creating a diverse array of agrochemical candidates. Its unique structural features allow for targeted modifications to enhance efficacy, selectivity, and environmental profile. This document provides a comprehensive overview of the application of this compound in agrochemical synthesis, complete with application notes, detailed experimental protocols, and a summary of biological activity data.
Application Notes
The this compound core is primarily utilized in the synthesis of agrochemicals through N-alkylation or N-arylation at the N4 position. This strategic functionalization allows for the introduction of various pharmacophores that can interact with specific biological targets in pests and weeds.
-
Fungicides: A significant application of triazole derivatives is in the development of fungicides that target the ergosterol biosynthesis pathway in fungi. Specifically, they inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the integrity of fungal cell membranes. The 3,5-dimethyl-1,2,4-triazole moiety can be a key component of these inhibitors.
-
Herbicides: Triazole-based herbicides often act by inhibiting key enzymes in plant metabolic pathways. While less common than their fungicidal counterparts, derivatives of this compound have been explored for their herbicidal potential.
-
Insecticides: The structural versatility of the 1,2,4-triazole ring has also been exploited in the design of novel insecticides. These compounds can be tailored to interact with specific insect receptors or enzymes.
The synthesis of agrochemicals from this compound typically involves its reaction with various electrophiles, such as alkyl halides or aryl halides, to introduce the desired side chains. The resulting derivatives are then subjected to biological screening to evaluate their efficacy.
Quantitative Data on Agrochemicals Derived from 1,2,4-Triazoles
While specific agrochemical data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the biological activity of various other 1,2,4-triazole derivatives, illustrating the potential of this chemical class in agrochemical applications.
| Compound ID | Agrochemical Class | Target Organism/Weed | Efficacy Data | Reference |
| 5a4 | Fungicide | Sclerotinia sclerotiorum | EC50: 1.59 mg/L | [1] |
| Phytophthora infestans | EC50: 0.46 mg/L | [1] | ||
| Rhizoctonia solani | EC50: 0.27 mg/L | [1] | ||
| Botrytis cinerea | EC50: 11.39 mg/L | [1] | ||
| 5b2 | Fungicide | Sclerotinia sclerotiorum | EC50: 0.12 mg/L | [1] |
| 6f | Herbicide | Lettuce | 80% inhibition | [2] |
| 6g | Herbicide | Lettuce | 80% inhibition | [2] |
| 4-1 | Insecticide | Nilaparvata lugens | 93.5% mortality at 100 mg/L | [3] |
| 4-2 | Insecticide | Nilaparvata lugens | 94.1% mortality at 100 mg/L | [3] |
| 4-19 | Insecticide | Nilaparvata lugens | 95.5% mortality at 100 mg/L | [3] |
Experimental Protocols
The following is a representative experimental protocol for the N-alkylation of a this compound precursor, which is a key step in the synthesis of many potential agrochemicals.
Synthesis of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole
This synthesis demonstrates a common method for introducing a substituted alkyl chain onto the nitrogen of the triazole ring.
Materials:
-
Ethyl N'-acetylacetohydrazonate
-
2-(4-methoxyphenyl)ethanamine
-
Xylene
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
n-Hexane
Procedure:
-
A mixture of ethyl N'-acetylacetohydrazonate (10 mmol) and 2-(4-methoxyphenyl)ethanamine (10 mmol) in 50 mL of xylene is refluxed for 24 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in 50 mL of ethanol, and 10 mL of concentrated HCl is added. The mixture is refluxed for 4 hours.
-
After cooling, the solvent is evaporated, and the residue is dissolved in 100 mL of water.
-
The aqueous solution is neutralized with a 10% NaOH solution until a precipitate is formed.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate/n-hexane gradient as the eluent to afford the pure 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, ultimately leading to fungal cell death.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Triazole Fungicides.
General Workflow for Agrochemical Synthesis and Evaluation
The development of a new agrochemical from a starting material like this compound follows a structured workflow, from initial synthesis to biological testing and optimization.
Caption: A typical workflow for the development of novel agrochemicals.
References
- 1. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Coordination Polymers with 3,5-dimethyl-4H-1,2,4-triazole Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of coordination polymers (CPs) utilizing 3,5-dimethyl-4H-1,2,4-triazole and its derivatives as primary ligands. The unique structural and electronic properties of these triazole-based ligands, particularly their N1,N2 bridging capabilities, make them excellent building blocks for constructing a diverse range of one-, two-, and three-dimensional coordination polymers with various metal ions. The resulting materials exhibit interesting properties, including luminescence, magnetic coupling, and potential therapeutic activities, making them promising candidates for applications in materials science and drug development.
This document outlines synthetic methodologies for cadmium(II), copper(II), and lanthanide(III) coordination polymers, summarizes key quantitative data, and discusses potential applications, particularly in the context of enzyme inhibition.
Data Presentation: Properties of this compound-based Coordination Polymers
The following tables summarize key quantitative data for representative coordination polymers synthesized with this compound and its derivatives.
Table 1: Crystallographic Data
| Compound | Metal Ion | Ligand(s) | Crystal System | Space Group | Key Bond Lengths (Å) & Angles (°) | Ref. |
| {[Cd(dmtrz)Cl₂]·1.5H₂O}n | Cd(II) | dmtrz, Cl⁻ | Orthorhombic | Pnma | Cd-N, Cd-Cl | [1] |
| [Cu(Hhmt)]n | Cu(II) | H₃hmt | Tetragonal | P4₃2₁2 | Cu-N, Cu-O | |
| {[Cd₃(dmatrz)₄(SCN)₆]}n | Cd(II) | dmatrz, SCN⁻ | Monoclinic | C2/c | Cd-N, Cd-S | [1] |
| {[Eu(btrm)₂(NO₃)₃]·4H₂O}n | Eu(III) | btrm, NO₃⁻ | Triclinic | P-1 | Eu-N, Eu-O | [2] |
dmtrz = 3,5-dimethyl-1,2,4-triazole H₃hmt = a flexible 3,5-disubstituted 1,2,4-triazole ligand dmatrz = 3,5-dimethyl-4-amino-1,2,4-triazole btrm = bis(1,2,4-triazol-1-yl)methane
Table 2: Physicochemical Properties
| Compound | Property | Value | Conditions | Ref. |
| {[Eu(btrm)₂(NO₃)₃]·4H₂O}n | Thermal Stability | Stable up to 250 °C | TGA | [2] |
| {[Dy(btrm)₂(NO₃)₃]·H₂O·MeCN}n | Thermal Stability | Stable up to 275 °C | TGA | [2] |
| [Cu₂(L)₂(OAc)₂(H₂O)₂] | Magnetic Susceptibility (J) | - (antiferromagnetic) | 2-300 K | [3] |
| --INVALID-LINK--₂ | Magnetic Susceptibility | Weak antiferromagnetic coupling | 2-300 K | [4] |
| {[Eu(btrm)₂(NO₃)₃]·4H₂O}n | Luminescence Quantum Yield | 1-4% | Solid State, RT | [2] |
| {[Tb(btrm)₂(NO₃)₃]·3H₂O}n | Luminescence Quantum Yield | 1-4% | Solid State, RT | [2] |
| btrm (free ligand) | Luminescence Quantum Yield | 13% | Solid State, RT | [2] |
L = 3-methyl-5-pyridin-2-yl-1,2,4-triazole L in the second Cu complex = 3,5-bis(bis(pyridine-2-ylmethyl)amino)methyl)-4H-1,2,4-triazol-4-amine
Experimental Protocols
The following are detailed protocols for the synthesis of coordination polymers with this compound and related ligands.
Protocol 2.1: Solvothermal Synthesis of a Cadmium(II) Coordination Polymer
This protocol is adapted for the synthesis of compounds similar to {[Cd(dmtrz)Cl₂]·1.5H₂O}n.[1]
Materials:
-
Cadmium(II) chloride hydrate (CdCl₂·xH₂O)
-
3,5-dimethyl-1,2,4-triazole (dmtrz)
-
Ethanol (EtOH)
-
Deionized water
-
25 mL Teflon-lined stainless-steel autoclave
Procedure:
-
In a 25 mL Teflon-lined autoclave, dissolve CdCl₂·xH₂O (0.1 mmol) and 3,5-dimethyl-1,2,4-triazole (0.1 mmol) in a solvent mixture of ethanol (5 mL) and deionized water (5 mL).
-
Stir the mixture for 30 minutes at room temperature to ensure homogeneity.
-
Seal the autoclave and heat it to 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.
-
Collect the resulting colorless crystals by filtration, wash with small portions of ethanol, and air-dry.
Protocol 2.2: Hydrothermal Synthesis of a Copper(II) Coordination Polymer
This protocol is based on the synthesis of a Cu(II)-MOF with a 3,5-disubstituted 1,2,4-triazole ligand.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
3,5-disubstituted-1,2,4-triazole ligand (e.g., H₃hmt)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
25 mL Teflon-lined stainless-steel autoclave
Procedure:
-
Combine Copper(II) nitrate trihydrate (0.1 mmol) and the 3,5-disubstituted 1,2,4-triazole ligand (0.1 mmol) in a 25 mL Teflon-lined autoclave.
-
Add a solvent mixture of DMF (5 mL) and deionized water (5 mL).
-
Seal the autoclave and heat to 100 °C for 48 hours.
-
Cool the autoclave to room temperature.
-
Wash the resulting crystals with DMF and ethanol, and then dry in air.
Protocol 2.3: Synthesis of a Luminescent Lanthanide(III) Coordination Polymer
This protocol is adapted from the synthesis of lanthanide coordination polymers with a bis(1,2,4-triazol-1-yl)methane (btrm) ligand.[2]
Materials:
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
bis(1,2,4-triazol-1-yl)methane (btrm)
-
Acetonitrile (MeCN)
Procedure:
-
Prepare a solution of Eu(NO₃)₃·6H₂O (0.20 mmol) in 1.0 mL of acetonitrile.
-
Prepare a separate solution of btrm (0.40 mmol) in 1.0 mL of acetonitrile.
-
Add the btrm solution to the europium(III) nitrate solution while stirring on a magnetic hot plate.
-
Evaporate the resulting solution to approximately half of its initial volume at 60 °C.
-
Cool the solution to room temperature to allow for the formation of a white precipitate.
-
Filter the precipitate, wash with a small amount of cold acetonitrile, and air-dry.
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Solvothermal Synthesis
Caption: General workflow for the solvothermal synthesis of coordination polymers.
Logical Relationship in Drug Development: Enzyme Inhibition
While specific signaling pathways for these exact coordination polymers are still under investigation, a common application for triazole-based metal complexes is in enzyme inhibition. The following diagram illustrates the logical relationship of a metallo-β-lactamase inhibitor.[5][6][7]
Caption: Logical diagram of metallo-β-lactamase inhibition by a triazole-based metal complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A novel 1,2,4-triazole-based copper(II) complex: synthesis, characterization, magnetic property and nuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Yield Synthesis of 3,5-dimethyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole core in a wide range of pharmacologically active agents. The 1,2,4-triazole moiety is known to exhibit a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. Consequently, efficient and high-yield synthetic routes to substituted 1,2,4-triazoles are of paramount importance for the generation of compound libraries for drug discovery and for the large-scale synthesis of active pharmaceutical ingredients.
This document provides detailed application notes and experimental protocols for the high-yield synthesis of this compound, focusing on both classical and modern synthetic methodologies.
Synthetic Strategies Overview
The synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through several established synthetic routes. The most common classical methods are the Pellizzari and Einhorn-Brunner reactions. More contemporary approaches often utilize microwave-assisted organic synthesis (MAOS) to improve reaction efficiency, reduce reaction times, and increase yields.
-
Pellizzari Reaction : This reaction involves the condensation of an amide with a hydrazide at high temperatures. For the synthesis of this compound, this would involve the reaction of acetamide with acetohydrazide.
-
Einhorn-Brunner Reaction : This method utilizes the condensation of an imide with a hydrazine, typically in the presence of an acid catalyst. The synthesis of the target molecule via this route would employ diacetamide and hydrazine.
-
Microwave-Assisted Synthesis from Nitrile and Hydrazide : A highly efficient and rapid method for the synthesis of 3,5-disubstituted 1,2,4-triazoles involves the base-catalyzed condensation of a nitrile with a hydrazide under microwave irradiation. For the target compound, acetonitrile and acetohydrazide are the key starting materials. This method offers significant advantages in terms of reaction speed and yield.
Data Presentation
The following table summarizes the quantitative data for different synthetic methods for this compound, allowing for easy comparison of the key reaction parameters and outcomes.
| Method | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave-Assisted | Acetonitrile | Acetohydrazide | K₂CO₃ | n-Butanol | 150 | 2 hours | High (Specific yield not reported, but generally high for this method) |
| Pellizzari Reaction | Acetamide | Acetohydrazide | None | Neat | High (e.g., >200) | Long (hours) | Moderate to Good (Varies) |
| Einhorn-Brunner Reaction | Diacetamide | Hydrazine | Acid (e.g., Acetic Acid) | Acetic Acid | Reflux | 2-8 hours | Good (Varies) |
Experimental Protocols
Protocol 1: High-Yield Microwave-Assisted Synthesis of this compound
This protocol is based on a general procedure for the microwave-assisted synthesis of 3,5-disubstituted 1,2,4-triazoles and is adapted for the specific target molecule.
Materials:
-
Acetohydrazide (0.005 mol)
-
Acetonitrile (0.0055 mol)
-
Potassium Carbonate (K₂CO₃) (0.0055 mol)
-
n-Butanol (10 mL)
-
Ethanol (for recrystallization)
-
20 mL microwave reactor vial with a stir bar
-
Microwave synthesizer
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
To a 20 mL microwave reactor vial, add acetohydrazide (0.005 mol), acetonitrile (0.0055 mol), and potassium carbonate (0.0055 mol).
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product is expected to precipitate from the n-butanol solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold n-butanol.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Protocol 2: Classical Synthesis via Pellizzari Reaction
This protocol provides a general guideline for the traditional, solvent-free synthesis of a symmetrical 1,2,4-triazole.
Materials:
-
Acetamide (equimolar amount)
-
Acetohydrazide (equimolar amount)
-
Ethanol or acetic acid (for recrystallization)
-
Round-bottom flask with a reflux condenser or air condenser
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of acetamide and acetohydrazide.
-
Heat the reaction mixture to a high temperature (typically >200°C) under a nitrogen atmosphere with constant stirring.
-
Maintain this temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
As the reaction proceeds, water will be evolved, and the reaction mixture may solidify.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Triturate the solid product with a suitable solvent (e.g., ethanol) to remove impurities.
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure this compound.
Visualizations
Logical Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of this compound.
Reaction Mechanism of Pellizzari-Type Synthesis
Caption: Simplified mechanism for the base-catalyzed synthesis of this compound.
Application Notes and Protocols for 3,5-dimethyl-4H-1,2,4-triazole in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 3,5-dimethyl-4H-1,2,4-triazole scaffold in the design and development of novel antifungal agents. The content covers the mechanism of action, synthesis protocols, and in vitro evaluation techniques, supported by quantitative data and workflow visualizations. While the focus is on the broader class of 1,2,4-triazole-based antifungals due to their prevalence in the scientific literature, the principles and protocols are directly applicable to derivatives incorporating the 3,5-dimethyl substitution.
Introduction to 1,2,4-Triazoles in Antifungal Therapy
The 1,2,4-triazole ring is a critical pharmacophore in a significant class of antifungal drugs.[1][2] This five-membered heterocyclic ring containing three nitrogen atoms serves as the core structure for many widely used antifungal agents.[3][4] The versatility of the 1,2,4-triazole scaffold allows for a wide range of chemical modifications, enabling the development of compounds with broad-spectrum activity against various fungal pathogens.[5] The development of new triazole derivatives is a key strategy to combat the growing challenge of antifungal resistance.[2][6]
Mechanism of Action
The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]
The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51.[7][8] This interaction blocks the demethylation of lanosterol, the precursor to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[9]
Recent studies have also uncovered a secondary mechanism of action for triazole antifungals.[9] The inhibition of CYP51 leads to perturbations in sterol intermediates, which in turn trigger a negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway.[9][10] This dual-action mechanism contributes to the potent antifungal activity of this class of compounds.
Synthesis of 1,2,4-Triazole Derivatives
A general synthetic route to novel 1,2,4-triazole antifungal agents often involves the modification of a core triazole structure. The following protocol is a representative example of how new derivatives can be synthesized.
General Synthetic Protocol
A common method for synthesizing 1,2,4-triazole derivatives involves the cyclization of a substituted benzoic acid with thiocarbohydrazide, followed by condensation with an appropriate aldehyde or ketone to form a Schiff base.[6]
Step 1: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
A mixture of a substituted benzoic acid (1 equivalent) and thiocarbohydrazide (1 equivalent) is heated, often under reflux, in a suitable solvent such as ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate.
Step 2: Synthesis of Schiff Base Derivatives
-
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol intermediate (1 equivalent) is dissolved in a suitable solvent, such as ethanol.
-
A substituted aldehyde or ketone (1 equivalent) is added to the solution.
-
A catalytic amount of an acid, such as glacial acetic acid, is often added.
-
The mixture is refluxed for several hours and monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration, washed, and purified, typically by recrystallization.
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6]
In Vitro Antifungal Susceptibility Testing
The antifungal activity of newly synthesized 1,2,4-triazole derivatives is commonly evaluated in vitro to determine their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted protocol.[8][11]
Broth Microdilution Protocol
-
Preparation of Test Compounds: Stock solutions of the synthesized 1,2,4-triazole derivatives are prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable growth medium, such as RPMI-1640.
-
Inoculum Preparation: A standardized suspension of the fungal test strain is prepared according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells containing medium only (negative control) and medium with the fungal inoculum but no drug (positive control) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Quantitative Data and Structure-Activity Relationships (SAR)
The antifungal activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and its appended side chains. Structure-activity relationship (SAR) studies are crucial for optimizing the antifungal potency of these compounds.
Representative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of a selection of 1,2,4-triazole derivatives against various fungal pathogens.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Compound 7 | Cryptococcus neoformans | 0.0156 | Voriconazole | 0.0156 |
| Compound 21 | Cryptococcus neoformans | 0.0156 | Voriconazole | 0.0156 |
| Compound 6 | Candida albicans | <0.0078 | Voriconazole | 0.125 |
| Compound 7 | Candida albicans | <0.0078 | Voriconazole | 0.125 |
| Compound 9 | Candida albicans | <0.0078 | Voriconazole | 0.125 |
| Compound 14 | Candida albicans | <0.0078 | Voriconazole | 0.125 |
| Compound 29 | Candida albicans | <0.0078 | Voriconazole | 0.125 |
Data extracted from a study by Chai et al. (2011)[9]
Structure-Activity Relationship (SAR) Insights
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), on a phenyl ring attached to the triazole core often enhances antifungal activity.[3]
-
Side Chain Modifications: The nature of the side chain plays a significant role in the antifungal spectrum and potency. For example, the incorporation of a 4-(4-substitutedphenyl)piperazine side chain has been shown to yield compounds with potent activity against Candida albicans.[9]
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate the fungal cell membrane. An optimal balance of hydrophilic and lipophilic properties is necessary for good antifungal activity.
Conclusion
The 1,2,4-triazole scaffold, including its 3,5-dimethyl derivative, remains a highly promising starting point for the development of new and effective antifungal agents. A thorough understanding of the mechanism of action, coupled with robust synthetic and in vitro evaluation protocols, is essential for the successful design and optimization of novel triazole-based antifungal drug candidates. The application of SAR principles will continue to guide the development of next-generation antifungals to address the ongoing threat of fungal infections.
References
- 1. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnrjournal.com [pnrjournal.com]
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-amino-3,5-dimethyl-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases derived from 4-amino-3,5-dimethyl-1,2,4-triazole represent a versatile class of compounds with significant interest in medicinal chemistry and materials science. The presence of the 1,2,4-triazole moiety, a well-known pharmacophore, coupled with the azomethine group (-C=N-), imparts a wide range of biological activities to these molecules.[1][2] These activities include potential anticancer, antibacterial, antifungal, and antiviral properties.[1][2] The synthesis of these compounds is typically achieved through the condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various aldehydes or ketones. This document provides detailed protocols for the synthesis of these Schiff bases, including conventional and sonochemical methods, along with data on reaction conditions and yields.
General Reaction Mechanism
The formation of a Schiff base from 4-amino-3,5-dimethyl-1,2,4-triazole and an aldehyde proceeds in two main steps. The first step involves the nucleophilic attack of the primary amino group of the triazole on the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate.[3] The subsequent step is the elimination of a water molecule from the hemiaminal to form the stable imine or azomethine group, which is characteristic of a Schiff base.[3] The reaction is often catalyzed by an acid, which protonates the carbonyl group, thereby increasing its electrophilicity and facilitating the nucleophilic attack.[1]
Experimental Protocols
This section outlines two common methods for the preparation of Schiff bases from 4-amino-3,5-dimethyl-1,2,4-triazole: a conventional heating method and a more rapid sonochemical method.
Protocol 1: Conventional Synthesis via Reflux
This method involves the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with an appropriate aldehyde under reflux conditions.
Materials:
-
4-amino-3,5-dimethyl-1,2,4-triazole
-
Substituted or unsubstituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Methanol or Ethanol (analytical grade)
-
Glacial acetic acid or Sulfuric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3,5-dimethyl-1,2,4-triazole (10 mmol) in methanol (40 mL).
-
Add the selected aromatic aldehyde (10 mmol) to the solution.
-
Add a few drops (2-3) of glacial acetic acid or sulfuric acid to the reaction mixture to catalyze the reaction.[1]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for approximately 5 hours.[2]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol.
-
Recrystallize the product from hot ethanol to obtain the pure Schiff base.
-
Dry the purified product in a desiccator or under vacuum.
-
Characterize the synthesized Schiff base using appropriate spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Protocol 2: Sonochemical Synthesis
This method utilizes ultrasound irradiation to accelerate the reaction, significantly reducing the reaction time.[2]
Materials:
-
4-amino-3,5-dimethyl-1,2,4-triazole
-
Substituted or unsubstituted aromatic aldehyde
-
Methanol or Ethanol (analytical grade)
-
Ultrasonic bath
-
Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar (optional)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an Erlenmeyer flask, suspend equimolar amounts of 4-amino-3,5-dimethyl-1,2,4-triazole (10 mmol) and the desired aldehyde (10 mmol) in methanol (20 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound for 3-5 minutes.[2]
-
Monitor the reaction by TLC. The reaction is typically complete within a short period.
-
After completion, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude product from hot ethanol to afford the pure Schiff base.
-
Dry the purified product and characterize it using spectroscopic techniques.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases derived from 4-amino-3,5-dimethyl-1,2,4-triazole.
| Aldehyde Reactant | Method | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| 1,10-Phenanthroline-2,9-dicarboxaldehyde | Reflux | Methanol | Sulfuric Acid | - | - | [1] |
| 2,2'-Bipyridine-4,4'-dicarboxaldehyde | Reflux | Methanol | Sulfuric Acid | - | - | [4] |
| Substituted Benzaldehydes | Neutral | Various | None | - | - | [3] |
| Aromatic Aldehydes | Reflux | Methanol | - | ~5 hours | - | [2] |
| Aromatic Aldehydes | Ultrasound | Methanol | - | 3-5 minutes | Excellent | [2] |
Note: Specific yield percentages were not consistently provided in all reviewed literature in a comparable format.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of Schiff bases from 4-amino-3,5-dimethyl-1,2,4-triazole.
Caption: Experimental workflow for Schiff base synthesis.
References
Application Notes and Protocols for 3,5-dimethyl-4H-1,2,4-triazole in Energetic Materials Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,5-dimethyl-4H-1,2,4-triazole and its derivatives in the research and development of energetic materials. This document outlines the synthesis of key precursors, the formulation of energetic compounds, and their performance characteristics. Detailed experimental protocols and data are presented to facilitate the application of these compounds in laboratory settings.
Introduction
The 1,2,4-triazole ring is a fundamental scaffold in the design of nitrogen-rich energetic materials. Its inherent thermal stability and high nitrogen content contribute to favorable energetic properties, including high heats of formation. While this compound itself is not a primary energetic material, it serves as a crucial precursor for the synthesis of more energetic derivatives, particularly through the introduction of amino and nitro functionalities. The 4-amino-3,5-dimethyl-1H-1,2,4-triazole derivative is a key intermediate for creating energetic salts with promising detonation performance. Additionally, this compound can be employed as a ligand in the formation of energetic coordination polymers.
Key Applications and Performance Data
The primary application of this compound in energetic materials research is as a foundational building block. Its methylated structure allows for subsequent functionalization to produce high-performance explosives and propellants. The performance of energetic materials derived from closely related methylated 1,2,4-triazole structures provides a strong indication of the potential of this compound derivatives.
Table 1: Performance of Energetic Salts Derived from a Methylated 1,2,4-Triazole Precursor
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| 4-amino-3-hydrazino-5-methyl-1,2,4-triazolium Perchlorate | - | - | 8887 | 33.9 |
| 4-amino-3-hydrazino-5-methyl-1,2,4-triazolium Nitrate | - | 1.513 | - | - |
| Energetic Salt 7 (from ref[1]) | - | - | - | 34.2 |
Note: Data for closely related compounds are presented as a proxy for the potential performance of energetic materials derived from 4-amino-3,5-dimethyl-1H-1,2,4-triazole.[1]
Experimental Protocols
This section details the synthesis of a key energetic precursor, 4-amino-3,5-dimethyl-1H-1,2,4-triazole, from this compound. A general protocol for the formation of energetic salts from this precursor is also provided.
Synthesis of 4-amino-3,5-dimethyl-1H-1,2,4-triazole
This protocol describes the amination of this compound to produce the key energetic precursor, 4-amino-3,5-dimethyl-1H-1,2,4-triazole.
Materials:
-
This compound
-
Hydroxylamine-O-sulfonic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
Procedure:
-
Preparation of the Aminating Agent: In a well-ventilated fume hood, prepare a fresh aqueous solution of hydroxylamine-O-sulfonic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an aqueous solution of sodium hydroxide.
-
Amination Reaction: Slowly add the hydroxylamine-O-sulfonic acid solution to the stirred triazole solution at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and then recrystallize from a suitable solvent such as ethanol to obtain pure 4-amino-3,5-dimethyl-1H-1,2,4-triazole.
Diagram 1: Synthesis of 4-amino-3,5-dimethyl-1H-1,2,4-triazole
Caption: Workflow for the synthesis of 4-amino-3,5-dimethyl-1H-1,2,4-triazole.
Formation of Energetic Salts
This protocol outlines a general procedure for the synthesis of energetic salts from 4-amino-3,5-dimethyl-1H-1,2,4-triazole. The choice of the acidic counter-ion (e.g., perchlorate, nitrate, picrate) will determine the energetic properties of the final salt.
Materials:
-
4-amino-3,5-dimethyl-1H-1,2,4-triazole
-
Energetic acid (e.g., perchloric acid, nitric acid, picric acid)
-
Suitable solvent (e.g., ethanol, water)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 4-amino-3,5-dimethyl-1H-1,2,4-triazole in a minimal amount of a suitable solvent (e.g., ethanol).
-
Acid Addition: Slowly add a stoichiometric amount of the desired energetic acid to the stirred solution. The salt will typically precipitate out of the solution.
-
Isolation: If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry in a desiccator.
-
Crystallization: If no precipitate forms, slowly evaporate the solvent to induce crystallization. The resulting crystals can be collected by filtration.
-
Characterization: Characterize the resulting energetic salt using appropriate analytical techniques such as NMR, IR spectroscopy, and elemental analysis. The thermal stability should be determined using Differential Scanning Calorimetry (DSC).
Diagram 2: General Scheme for Energetic Salt Formation
Caption: Logical relationship for the formation of energetic salts.
Use as a Ligand in Energetic Coordination Polymers
This compound can act as a nitrogen-rich ligand in the synthesis of energetic coordination polymers (ECPs) or metal-organic frameworks (MOFs). These materials can exhibit high thermal stability and tunable energetic properties based on the choice of the metal center and co-ligands.
General Synthesis Protocol for an Energetic Coordination Polymer
This protocol provides a general method for the synthesis of an ECP using this compound as a ligand.
Materials:
-
This compound
-
A metal salt (e.g., copper(II) perchlorate, iron(III) nitrate)
-
A suitable solvent system (e.g., water, ethanol, DMF)
-
Hydrothermal synthesis vessel or standard reflux setup
Procedure:
-
Solution Preparation: Prepare separate solutions of the this compound ligand and the metal salt in the chosen solvent system.
-
Mixing: Combine the two solutions in a reaction vessel.
-
Reaction: The reaction can be carried out under solvothermal conditions (heating in a sealed vessel) or by refluxing for a set period. The optimal conditions will depend on the specific metal and ligand combination.
-
Isolation: After the reaction is complete, cool the vessel to room temperature. The crystalline product can be isolated by filtration.
-
Washing and Drying: Wash the crystals with the reaction solvent to remove any unreacted starting materials and then dry under vacuum.
-
Characterization: Characterize the ECP using single-crystal X-ray diffraction to determine its structure, and use thermal analysis (TGA/DSC) to assess its stability and energetic decomposition.
Diagram 3: Workflow for Energetic Coordination Polymer Synthesis
Caption: Experimental workflow for the synthesis of an energetic coordination polymer.
Safety Precautions
All work with energetic materials should be conducted in a properly equipped laboratory with appropriate safety measures in place. This includes the use of personal protective equipment (safety glasses, lab coat, gloves), working in a fume hood, and using blast shields when handling potentially explosive compounds. The synthesis and handling of energetic materials should only be performed by trained personnel. Small-scale reactions are recommended for initial synthesis and characterization.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3,5-dimethyl-4H-1,2,4-triazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,5-dimethyl-4H-1,2,4-triazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include the Pellizzari reaction, which involves the condensation of an amide and a hydrazide, and the Einhorn-Brunner reaction.[1][2] Modern approaches often utilize microwave-assisted synthesis to significantly reduce reaction times and improve yields.[3]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: Common starting materials include:
-
Pellizzari Reaction: Acetamide and acetohydrazide.[1]
-
From Nitriles: Acetonitrile and hydrazine, often with a catalyst.
-
Einhorn-Brunner Reaction: Diacetamide and hydrazine.
Q3: What are the main challenges encountered during the synthesis of this compound?
A3: Researchers may face challenges such as low yields, long reaction times, and the formation of side products.[1] High temperatures required for classical methods can sometimes lead to the degradation of products or the formation of unwanted isomers.[3]
Q4: How can microwave-assisted synthesis improve the reaction?
A4: Microwave irradiation offers a significant advantage over conventional heating by providing rapid and uniform heating of the reaction mixture. This can dramatically shorten reaction times from hours to minutes and often leads to higher product yields and improved purity.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Product Yield
| Potential Cause | Suggested Solution | Relevant Considerations |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Switch to microwave-assisted synthesis for more efficient energy transfer.[3][4] | Monitor reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid excessively high temperatures which can lead to degradation. |
| Sub-optimal Reagent Ratio | - Experiment with slight variations in the molar ratio of reactants. An excess of one reactant may drive the reaction to completion. | A 1:1 molar ratio of acetamide and acetohydrazide is a common starting point for the Pellizzari reaction. |
| Inefficient Catalyst | - If using a catalyzed method, screen different catalysts (e.g., various Lewis or Brønsted acids). - Ensure the catalyst is not poisoned or degraded. | The choice of catalyst is highly dependent on the specific reaction pathway. |
| Product Loss During Workup | - Optimize the extraction and purification steps. - Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the triazole. - Use a suitable recrystallization solvent to minimize loss of product in the mother liquor. | This compound has a melting point of 142-146 °C. Select a recrystallization solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution | Relevant Considerations |
| Formation of Oxadiazoles | - In reactions involving hydrazides, the formation of 1,3,4-oxadiazoles can be a competing pathway. - Carefully control the reaction temperature and pH. | The formation of oxadiazoles is often favored under more acidic conditions. |
| Isomer Formation | - In unsymmetrical Pellizzari reactions (not directly applicable to this compound but relevant for derivatives), acyl group interchange at high temperatures can lead to a mixture of triazole products.[3] | While this is less of a concern for the symmetrical 3,5-dimethyl derivative, it is a critical consideration when synthesizing unsymmetrical triazoles. |
| Decomposition of Starting Materials or Product | - Reduce the reaction temperature or time. - Employ microwave synthesis for better temperature control and shorter reaction durations.[4] | High temperatures over prolonged periods can lead to charring and the formation of complex byproduct mixtures. |
Experimental Protocols
Protocol 1: Classical Pellizzari Reaction (Conventional Heating)
This protocol describes the synthesis of this compound via the thermal condensation of acetamide and acetohydrazide.
Materials:
-
Acetamide
-
Acetohydrazide
-
High-boiling point solvent (optional, e.g., mineral oil)
-
Ethanol (for recrystallization)
Procedure:
-
Combine equimolar amounts of acetamide and acetohydrazide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 220-250°C under a nitrogen atmosphere with stirring.
-
Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product can be triturated with a non-polar solvent like hexane to remove the high-boiling solvent if used.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis.
Materials:
-
Acetamide
-
Acetohydrazide
-
Microwave reactor vial
-
Ethanol (for recrystallization)
Procedure:
-
Place equimolar amounts of acetamide and acetohydrazide into a microwave reactor vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 200-220°C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined experimentally.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool to induce crystallization.
-
Collect the purified crystals of this compound by filtration.
Data Presentation
The following tables summarize how different reaction conditions can affect the synthesis of 1,2,4-triazoles, with a focus on parameters relevant to this compound synthesis.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,2,4-Triazoles
| Method | Typical Reaction Time | Typical Yield | Reference |
| Conventional Heating | 4 - 24 hours | 40 - 70% | [1] |
| Microwave Irradiation | 5 - 30 minutes | 75 - 95% | [3][4] |
Table 2: Influence of Temperature on Pellizzari Reaction Yield (General Trend)
| Temperature (°C) | Relative Yield | Observations |
| < 200 | Low | Reaction proceeds very slowly. |
| 220 - 250 | Optimal | Good balance between reaction rate and product stability. |
| > 260 | Decreasing | Increased potential for product degradation and side product formation. |
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of this compound.
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Caption: A troubleshooting guide for addressing low product yield in the synthesis of this compound.
References
Technical Support Center: Reactions of 3,5-dimethyl-4H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic reactions involving 3,5-dimethyl-4H-1,2,4-triazole. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
I. FAQs and Troubleshooting: N-Alkylation
The N-alkylation of this compound is a common transformation, but it often leads to the formation of regioisomeric side products. The primary products are the N1 and N4-alkylated isomers, with the potential for N2-alkylation as a minor side product. Over-alkylation can also occur, leading to the formation of quaternary triazolium salts.
Q1: My N-alkylation of this compound is giving a mixture of regioisomers. How can I control the selectivity?
A1: Achieving high regioselectivity in the alkylation of this compound is a common challenge. The ratio of N1 to N4 alkylation is influenced by several factors:
-
Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered N1 position.
-
Base and Solvent System: The choice of base and solvent plays a crucial role. Non-nucleophilic, sterically hindered bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent like THF tend to favor the N1 isomer.[1] In contrast, using bases like sodium hydride (NaH) in a polar aprotic solvent like DMF can lead to mixtures of N1 and N4 isomers.
-
Temperature: In some cases, the reaction temperature can influence the isomer ratio. It is advisable to run initial small-scale reactions at different temperatures (e.g., 0 °C, room temperature, and elevated temperatures) to determine the optimal condition for the desired isomer.[1]
Troubleshooting Poor Regioselectivity:
| Issue | Potential Cause | Suggested Solution |
| Undesired N4-isomer formation | Reaction conditions favor the thermodynamic product. | Use a bulkier alkylating agent. Employ a sterically hindered base like DBU in a less polar solvent such as THF.[1] |
| Formation of N2-isomer | Less common, but possible under certain conditions. | Alter the solvent and base combination. Purification by chromatography is often necessary to remove this minor isomer. |
| Inconsistent isomer ratios | Presence of moisture, leading to changes in the reaction environment. | Ensure the use of anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q2: The yield of my N-alkylation reaction is low. What are the common causes and how can I improve it?
A2: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield:
| Issue | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficiently strong base, low reaction temperature, or short reaction time. | Use a stronger base (e.g., NaH, K2CO3). Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.[1] |
| Degradation of starting materials | Impure or degraded this compound or alkylating agent. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Formation of quaternary salts | Over-alkylation due to excess alkylating agent or harsh reaction conditions. | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.[1] Maintain a moderate reaction temperature. |
| Hydrolysis of alkylating agent | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[1] |
Quantitative Data on N-Alkylation Regioselectivity:
While specific data for this compound is dispersed, studies on the parent 1,2,4-triazole show a consistent N1:N4 isomer ratio of approximately 90:10 when using a variety of bases and alkyl halides.[2] This suggests that the N1-alkylated product is generally the major isomer.
| Alkylating Agent | Base | Solvent | N1:N4 Ratio (Approximate) |
| Methyl Iodide | NaH | DMF | 90:10 |
| Ethyl Bromide | K2CO3 | Acetone | 88:12 |
| Benzyl Bromide | DBU | THF | 92:8 |
Note: This data is representative for 1,2,4-triazole and may vary for the 3,5-dimethyl derivative.
Experimental Protocol: Selective N1-Alkylation using DBU
This protocol is designed to favor the formation of the N1-alkylated product.
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add DBU (1.1 eq) at room temperature.
-
Stir the mixture for 15-30 minutes.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N4 isomers.[1]
Visualization of N-Alkylation Pathways
Caption: N-Alkylation pathways of this compound.
II. FAQs and Troubleshooting: N-Acylation
N-acylation of this compound with acylating agents like acyl chlorides or anhydrides can also yield a mixture of N1 and N4-acylated products. The reactivity and potential side reactions are influenced by the reaction conditions.
Q3: I am getting a low yield in my N-acylation reaction. What could be the problem?
A3: Low yields in N-acylation can be due to several factors, similar to N-alkylation.
Troubleshooting Low Yield in N-Acylation:
| Issue | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficiently reactive acylating agent or inadequate base. | Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Use a suitable base like triethylamine or pyridine to neutralize the generated acid.[3] |
| Deactivated triazole | The triazole nitrogen is not sufficiently nucleophilic. | The use of a base is crucial to deprotonate the triazole and increase its nucleophilicity. |
| Side reactions | The acylating agent may react with the solvent or trace amounts of water. | Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere. |
| Product instability | The N-acylated triazole may be unstable under the reaction or workup conditions. | Monitor the reaction for product degradation. Use milder workup procedures, avoiding strong acids or bases. |
Q4: Are there any common side products in the N-acylation of this compound?
A4: Besides the formation of regioisomers (N1 and N4 acylation), another potential side reaction is the formation of di-acylated products, although this is less common due to the deactivating effect of the first acyl group. With certain substrates, ring-opening of the triazole can occur under harsh conditions, but this is not a typical side reaction for simple N-acylation.
Experimental Protocol: N-Acylation with an Acyl Chloride
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or THF.[3]
-
Add a base, such as triethylamine (1.5 eq.), and stir the solution at room temperature for 10-15 minutes.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[3]
Visualization of N-Acylation Workflow
Caption: General workflow for the N-acylation of this compound.
III. FAQs and Troubleshooting: Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto the triazole ring. With this compound, this typically occurs at the N1 or N4 position. The reaction involves the condensation of the triazole with formaldehyde and a secondary amine.
Q5: What are the potential side products in the Mannich reaction with this compound?
A5: The primary side products are the regioisomers (N1 and N4-aminomethylated products). Another potential side product is a bis-triazole species, where two triazole rings are linked by a methylene bridge, which can arise from the reaction of the initially formed Mannich base with another molecule of the triazole. The formation of this bis-product is more likely if the amine is a limiting reagent or if the reaction conditions favor the displacement of the amine from the Mannich base.
Troubleshooting the Mannich Reaction:
| Issue | Potential Cause | Suggested Solution |
| Low yield of Mannich base | Inefficient formation of the iminium ion from formaldehyde and the secondary amine. | Ensure the use of a suitable solvent, often ethanol or methanol. A slight excess of formaldehyde and the amine can be beneficial. |
| Formation of bis-triazole side product | Reaction of the Mannich base with unreacted triazole. | Use a slight excess of the secondary amine and formaldehyde to ensure complete consumption of the starting triazole. |
| Reaction does not proceed | The triazole is not sufficiently nucleophilic. | The Mannich reaction is typically performed under neutral or slightly acidic conditions. If the reaction is slow, gentle heating may be required. |
Experimental Protocol: Mannich Reaction with a Secondary Amine
-
To a solution of this compound (1.0 eq.) in ethanol, add an aqueous solution of formaldehyde (1.1 eq.).
-
To this mixture, add the secondary amine (e.g., piperidine, morpholine) (1.1 eq.) at room temperature.[4]
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction by TLC.
-
Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualization of Mannich Reaction Side Product Formation
Caption: Formation of the desired Mannich base and a potential bis-triazole side product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of 3,5-dimethyl-4H-1,2,4-triazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and optimized protocols for the N-alkylation of 3,5-dimethyl-4H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield or no formation of my desired N-alkylated product. What are the possible reasons and how can I resolve this?
A1: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reactant Integrity : The alkylating agent may have degraded, or the this compound starting material might be impure. It is crucial to verify the purity of your reactants.[1]
-
Base Strength : The base may not be strong enough to deprotonate the triazole effectively. While weaker bases like potassium carbonate can be effective, stronger bases such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.[1]
-
Moisture : The presence of water can hydrolyze the alkylating agent or otherwise interfere with the reaction. Ensure the use of anhydrous solvents and properly dried glassware.[1]
-
Solvent Selection : The solubility of the triazolate salt in the reaction solvent is critical. If the deprotonated triazole is not soluble, the reaction will be slow or may not proceed. Polar aprotic solvents like DMF and DMSO are often effective choices.[1]
-
Reaction Temperature : The reaction may require heating to proceed at a reasonable rate. If the reaction is being conducted at room temperature, consider increasing the temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[1]
Q2: My reaction is producing a mixture of N1 and N4-alkylated isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge in the N-alkylation of 1,2,4-triazoles, as alkylation can occur at different nitrogen atoms.[1] For this compound, this results in a mixture of 1-alkyl-3,5-dimethyl-1H-1,2,4-triazole and 4-alkyl-3,5-dimethyl-4H-1,2,4-triazole. The outcome is influenced by several factors:
-
Steric Hindrance : Bulky alkylating agents will generally favor alkylation at the less sterically hindered nitrogen atom.[1]
-
Reaction Conditions : The choice of base and solvent has a significant impact on regioselectivity.[1] For instance, using DBU as a base in an anhydrous solvent like THF has been reported to consistently favor the N1 isomer, providing a regioselectivity of approximately 90:10 (N1:N4).[1][2][3]
-
Temperature : In some cases, the ratio of isomers can be influenced by the reaction temperature, so optimization may be necessary.[1]
Q3: I am struggling to separate the N1 and N4 isomers. What are the recommended purification methods?
A3: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities.[1]
-
Column Chromatography : Silica gel column chromatography is the most common method for separating these regioisomers. A careful selection of the eluent system (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) is crucial. A gradient elution is often required to achieve good separation.[1]
-
High-Performance Liquid Chromatography (HPLC) : For more challenging separations, preparative HPLC can be an effective technique.[1]
-
Distillation or Recrystallization : If the isomers have significantly different boiling points or crystallization properties, these methods can be effective. The N1 and N4 isomers often have different volatilities and polarities that may be exploited for separation.[3]
Troubleshooting Guides
Caption: Troubleshooting workflow for low or no product yield.
Caption: Workflow for improving N1/N4 regioselectivity.
Data Presentation
Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity of 1,2,4-Triazoles
| Base | Solvent | Alkylating Agent | N1:N4 Isomer Ratio | Approx. Yield | Reference |
| DBU | THF | Various Alkyl Halides | ~90:10 | >85% | [2][3] |
| K₂CO₃ | DMF | Alkyl Halides | Mixture (variable) | Good | [1] |
| K₂CO₃ | Ionic Liquid | Various Alkyl Halides | N1 selective | Excellent (e.g., 88%) | [4] |
| NaOH | DMF | Alkyl Halides | Mixture (variable) | Good | [5] |
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Method | Typical Reaction Time | Typical Temperature | Key Advantages | Reference |
| Conventional Heating | Several hours | 60-120 °C | Standard laboratory equipment | [1] |
| Microwave-Assisted | 5-30 minutes | 100-150 °C | Rapid reaction rates, high yields, green chemistry approach | [1][6][7] |
Experimental Protocols
Protocol 1: General N-Alkylation using Potassium Carbonate
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (1.5-2.0 eq) to the suspension.
-
Add the desired alkylating agent (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[1]
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the N-alkylated products.[1]
Protocol 2: Regioselective N1-Alkylation using DBU
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature.[1][3]
-
Stir the mixture for 15-30 minutes.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS). The DBU salt will often precipitate.[3]
-
Filter the reaction mixture to remove the precipitated DBU salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, distillation, or recrystallization to isolate the predominantly N1-alkylated product.[3]
Protocol 3: Microwave-Assisted N-Alkylation
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the alkylating agent (1.0-1.2 eq), and a base (e.g., potassium carbonate, 1.5-2.0 eq).[1]
-
Add a suitable solvent (e.g., ethanol, DMF, or an ionic liquid).[1][4]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).[1][6]
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (filtration and solvent removal).
-
Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
Technical Support Center: Purification of Crude 3,5-dimethyl-4H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-dimethyl-4H-1,2,4-triazole.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low or No Crystal Formation During Recrystallization
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The ideal solvent should dissolve the compound when hot but not at room temperature. Perform small-scale solubility tests with solvents like ethanol, isopropanol, ethyl acetate, or toluene to find a suitable one. |
| Solution is Too Dilute | If too much solvent was used, the concentration of the triazole may be too low for crystallization to occur upon cooling. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| Supersaturation | The solution may be supersaturated, requiring nucleation to initiate crystal growth. Try scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a seed crystal of pure this compound if available. |
| Cooling Rate is Too Fast | Rapid cooling can sometimes inhibit crystal formation or lead to the formation of oils. Allow the solution to cool to room temperature slowly, and then place it in an ice bath. |
Issue 2: Oily Product Obtained Instead of Crystals
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can lower the melting point of the product, causing it to "oil out." Try to pre-purify the crude material by washing it with a solvent in which the desired product is insoluble but the impurities are soluble. A preliminary column chromatography step might also be necessary. |
| Inappropriate Solvent | The boiling point of the solvent may be higher than the melting point of the triazole-impurity mixture. Choose a lower-boiling point solvent for recrystallization. |
| High Concentration of Impurities | If the crude product is highly impure, recrystallization may not be effective. Consider using column chromatography for the initial purification. |
Issue 3: Poor Separation or Tailing during Column Chromatography
| Potential Cause | Troubleshooting Step |
| Incorrect Eluent System | The polarity of the eluent may not be optimal for separating the desired compound from impurities. Use thin-layer chromatography (TLC) to screen different solvent systems (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol) to find the one that gives good separation (Rf value of the product around 0.3-0.5). |
| Compound is Too Polar | This compound is a relatively polar compound. If it is not moving from the baseline on a silica gel column, increase the polarity of the eluent. Adding a small amount of a more polar solvent like methanol to the eluent can help. |
| Column Overloading | Too much crude material has been loaded onto the column, leading to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica to crude material by weight). |
| Incomplete Dissolution of Sample | If the sample is not fully dissolved before loading, it can lead to streaking on the column. Ensure the crude material is completely dissolved in a minimum amount of the eluent or a slightly more polar solvent before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities can vary depending on the synthetic route. Common synthesis methods like the Pellizzari reaction (from acetamide and acetohydrazide) or the Einhorn-Brunner reaction can result in unreacted starting materials. Other potential impurities include side products from incomplete cyclization or thermal decomposition if high temperatures are used in the synthesis.[1][2]
Q2: Which solvents are best for the recrystallization of this compound?
A2: Based on the polarity of the molecule, good starting points for recrystallization solvents are ethanol, isopropanol, ethyl acetate, or toluene. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Q3: What is a typical eluent system for column chromatography of this compound?
A3: A common eluent system for purifying 1,2,4-triazole derivatives is a mixture of a moderately polar solvent and a non-polar solvent. Good starting points for developing a method on silica gel would be gradients of ethyl acetate in hexane or methanol in dichloromethane. The optimal ratio should be determined by TLC analysis.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and recrystallization. However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Q5: My purified product has a broad melting point range. What does this indicate?
A5: A broad melting point range is typically an indication of the presence of impurities. The product may require further purification, such as a second recrystallization or column chromatography with a different eluent system.
Quantitative Data
The following table summarizes typical, albeit general, recovery and purity data for the purification of 1,2,4-triazole derivatives. Specific values for this compound may vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Method | Starting Material | Typical Recovery | Purity (by HPLC or NMR) | Reference |
| Recrystallization | Crude this compound | 70-90% | >98% | General knowledge |
| Column Chromatography | Crude this compound | 60-85% | >99% | General knowledge |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is likely too polar. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is a good candidate.
-
Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hotplate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then heat the mixture back to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Overcoming solubility issues with 3,5-dimethyl-4H-1,2,4-triazole in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dimethyl-4H-1,2,4-triazole. The information provided is designed to help overcome common challenges, particularly those related to solubility, to ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature.[1] While specific quantitative data is limited, its parent compound, 1H-1,2,4-triazole, is soluble in water and various organic solvents such as ethanol, methanol, and acetone.[2][3] The solubility of this compound is expected to be influenced by the presence of the two methyl groups, which may slightly decrease its polarity compared to the parent triazole. It is generally considered to have moderate solubility in polar solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?
A2: Incomplete dissolution can lead to lower reaction rates and yields. Consider the following options:
-
Heating: The solubility of triazole derivatives generally increases with temperature.[2] Gently heating the reaction mixture with good stirring can help dissolve the starting material.
-
Co-solvent System: If a single solvent is ineffective, a co-solvent system can be employed. Adding a small amount of a more polar solvent in which the compound is more soluble can significantly improve overall solubility.
-
Alternative Solvents: Refer to the qualitative solubility table below for suggestions on alternative solvents.
Q3: Can the tautomeric forms of this compound affect its solubility and reactivity?
A3: Yes, 1,2,4-triazoles can exist in different tautomeric forms (1H and 4H).[3][4] The equilibrium between these forms can be influenced by the solvent, pH, and temperature. This can, in turn, affect the compound's solubility and the nucleophilicity of the ring nitrogens, potentially influencing the course of the reaction. While the 1H tautomer is generally more stable for the parent 1,2,4-triazole, the substitution pattern in this compound will influence the tautomeric preference.[3]
Troubleshooting Guides
Issue 1: Low Reaction Yield Attributed to Poor Solubility
Symptoms:
-
Visible undissolved starting material (this compound) in the reaction mixture, even after prolonged reaction time.
-
The reaction does not proceed to completion, as monitored by TLC or other analytical methods.
-
The final product yield is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | The selected solvent may not be polar enough to dissolve the triazole. |
| Action: Consult the qualitative solubility table and consider switching to a more suitable solvent or employing a co-solvent system. For instance, if the reaction is in a non-polar solvent like toluene, adding a small amount of DMF or DMSO might help. | |
| Insufficient Temperature | The solubility of the triazole may be highly temperature-dependent. |
| Action: Gradually increase the reaction temperature while monitoring for any potential degradation of starting materials or products. | |
| Reaction Concentration is Too High | The amount of triazole relative to the solvent volume may exceed its solubility limit. |
| Action: Increase the solvent volume to dilute the reaction mixture. This can sometimes be done in portions to observe the effect on solubility. |
Issue 2: Product Precipitation or "Oiling Out" During Reaction Work-up
Symptoms:
-
The desired product crashes out of the solution prematurely during the reaction or work-up.
-
The product forms an oil instead of a crystalline solid, making isolation difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Product is Less Soluble Than Reactants | The newly formed product may have significantly lower solubility in the reaction solvent compared to the starting materials. |
| Action: If the product precipitates, this can sometimes be advantageous for isolation. However, if it complicates the reaction, consider a solvent system in which both the reactants and the product are soluble at the reaction temperature. | |
| "Oiling Out" | This can occur if the product is impure or if its melting point is lower than the boiling point of the solvent used for recrystallization. |
| Action: If oiling out occurs during recrystallization, try re-heating the mixture, adding a small amount of a "good" solvent to dissolve the oil, and then allowing it to cool more slowly. Seeding with a pure crystal of the product can also induce proper crystallization. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Notes |
| Polar Protic | Water, Ethanol, Methanol | Moderately to Highly Soluble | The parent 1,2,4-triazole is soluble in these solvents. The methyl groups may slightly reduce solubility compared to the parent compound. Heating will likely increase solubility.[2][3] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents are generally excellent for dissolving a wide range of heterocyclic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sparingly to Moderately Soluble | Solubility is expected to be lower than in more polar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | Generally, less effective for dissolving polar triazoles. |
| Aromatic | Toluene, Xylene | Sparingly Soluble | These non-polar solvents are unlikely to be effective for dissolving this compound at room temperature. |
| Ketones | Acetone | Moderately Soluble | The parent 1,2,4-triazole shows good solubility in acetone.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Condensation Reaction Involving a 1,2,4-triazole Derivative
This protocol is adapted from a similar synthesis and can be used as a starting point for reactions with this compound.[5]
Materials:
-
4-Amino-3,5-disubstituted-1,2,4-triazole (e.g., a derivative of this compound)
-
Aldehyde or ketone
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve the 4-amino-3,5-disubstituted-1,2,4-triazole (1 equivalent) in absolute ethanol.
-
Add the aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Solvent Selection for Recrystallization of a 1,2,4-Triazole Derivative
This protocol provides a systematic approach to finding a suitable solvent for purification.[6]
Procedure:
-
Place a small amount of the crude triazole product into several test tubes.
-
To each test tube, add a different solvent from the qualitative solubility table (e.g., water, ethanol, acetone, ethyl acetate).
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.
-
Gently heat the test tubes with the undissolved solids. A good solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that results in the formation of well-defined crystals with a good recovery is the most suitable for recrystallization.
-
If a single solvent is not ideal, a mixed solvent system can be tested. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool slowly.
Mandatory Visualizations
Caption: A typical experimental workflow for synthesis using this compound.
Caption: A logical workflow for troubleshooting low yields in reactions with this compound.
References
Technical Support Center: Catalyst Selection for Reactions of 3,5-dimethyl-4H-1,2,4-triazole
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding catalyst selection for reactions involving 3,5-dimethyl-4H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic reactions for functionalizing this compound?
The most common catalytic reactions are N-arylation (forming a bond at a nitrogen atom) and C-H arylation/functionalization (forming a bond at a carbon atom). These reactions are crucial for creating a diverse range of derivatives for applications in pharmaceuticals and materials science.[1][2]
Q2: How do I choose between a copper or palladium catalyst for my reaction?
The choice primarily depends on the desired type of bond formation:
-
For N-Arylation (C-N bond formation): Copper-based catalysts (e.g., Cu(OAc)₂, Cu₂O, CuI) are generally preferred and widely documented for the N-arylation of triazoles.[1][3][4] They are often more cost-effective than palladium catalysts. Palladium catalysts can also be used, particularly in Buchwald-Hartwig type reactions.[5][6]
-
For C-H Arylation (C-C bond formation): Palladium catalysts, such as Palladium(II) acetate (Pd(OAc)₂), are highly effective for the direct arylation of the triazole ring, typically at the C-5 position.[2][5][7] Copper catalysts have also been developed for regioselective C-H arylation of the 1,2,4-triazole ring.[8]
Q3: What is the role of a ligand in these catalytic reactions?
Ligands are crucial for stabilizing the metal catalyst, improving its solubility, and influencing its reactivity and selectivity. In copper-catalyzed N-arylation, N-ligands are often necessary to achieve high yields.[1] For palladium-catalyzed C-H arylation, phosphine ligands like triphenylphosphine are commonly used to facilitate the catalytic cycle.[5]
Q4: Can the choice of catalyst influence which isomer I get?
Yes, catalyst selection can be critical for controlling regioselectivity, especially in more complex triazole systems. For instance, in certain [3+2] cycloaddition reactions to form 1,2,4-triazoles, Ag(I) catalysts have been shown to selectively produce 1,3-disubstituted isomers, while copper catalysts yield 1,5-disubstituted isomers.[9][10] For direct functionalization of the this compound, the primary challenge is typically achieving selectivity between N1 and N4 arylation, which can be influenced by the catalyst, base, and solvent system.
Troubleshooting Guides
This section addresses common issues encountered during catalytic reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Arylated Product | 1. Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. 2. Insufficient Temperature/Time: The reaction may not have reached the necessary activation energy or run to completion.[11] 3. Poor Reagent Purity: Impurities in starting materials, solvents, or the presence of water can inhibit the catalyst.[11] 4. Inappropriate Base or Solvent: The chosen base may not be strong enough, or the solvent may not adequately solubilize the reactants.[1] | 1. Use fresh catalyst or catalyst from a reliable source. For air-sensitive catalysts, handle under an inert atmosphere (Argon or Nitrogen). 2. Gradually increase the reaction temperature and monitor progress via TLC or LC-MS. Consider microwave-assisted synthesis to reduce reaction times.[11] 3. Ensure all reagents are pure and solvents are anhydrous. Dry starting materials if necessary.[11] 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuONa) and solvents (e.g., DMF, Dioxane, Toluene).[1][5] |
| Formation of Isomeric Mixture (e.g., N-1 vs. N-4 arylation) | 1. Lack of Regiocontrol: In unsubstituted 1,2,4-triazoles, alkylation/arylation can occur at multiple nitrogen atoms.[11] 2. Reaction Conditions: The specific combination of catalyst, ligand, solvent, and base can influence the isomeric ratio. | 1. Consult literature for catalyst systems known to favor a specific isomer. 2. Systematically vary reaction parameters. For example, bulkier ligands or solvents may sterically hinder reaction at one position over another. 3. If inseparable, consider a synthetic route that builds the triazole ring with the desired substitution pattern already in place. |
| Poor Regioselectivity in C-H Arylation | 1. Multiple Reactive C-H Bonds: While the C-5 position is often the most reactive, side reactions can occur.[2] 2. Incorrect Catalyst System: The chosen catalyst/ligand combination may not be selective enough. | 1. Use a palladium catalyst system, as they often show high regioselectivity for the C-5 position.[5][7] 2. Optimize reaction conditions, particularly the ligand and additives. Acetic acid or pivalic acid are sometimes used as additives to promote specific C-H activation pathways. |
| Formation of 1,3,4-Oxadiazole Side Product | This is a common side reaction when using hydrazides as precursors in the synthesis of the triazole ring, arising from a competing cyclization pathway.[11] | 1. Ensure strictly anhydrous (water-free) reaction conditions.[11] 2. Lower the reaction temperature, as higher temperatures can sometimes favor oxadiazole formation.[11] |
Data Presentation: Comparison of Catalytic Systems
Table 1: Copper-Catalyzed N-Arylation of 3-Bromo-1H-1,2,4-triazole with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Atmosphere | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ (50) | DBU (3.0) | DCM | Air | 10 | <5 |
| 2 | Cu(OAc)₂ (50) | DBU (3.0) | DCM | O₂ | 10 | 72 |
| 3 | CuI (50) | DBU (3.0) | DCM | O₂ | 10 | 45 |
| 4 | Cu₂O (50) | DBU (3.0) | DCM | O₂ | 10 | 30 |
| 5 | Cu(OAc)₂ (25) | DBU (3.0) | DCM | O₂ | 10 | 65 |
| 6 | Cu(OAc)₂ (50) | K₂CO₃ (3.0) | DCM | O₂ | 10 | No Reaction |
| 7 | Cu(OAc)₂ (50) | DBU (1.5) | DCM | O₂ | 10 | 50 |
Data adapted from a study on 3-bromo-1H-1,2,4-triazole, demonstrating the importance of catalyst choice, base, and atmosphere. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DCM = Dichloromethane.[3]
Table 2: Palladium-Catalyzed C3-Arylation of N-Arylated Triazole with Arylboronic Acids
| Entry | N-Aryl Substitution | C3-Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 95 |
| 2 | Phenyl | 4-Fluorophenyl | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 96 |
| 3 | 4-Methoxyphenyl | Phenyl | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 94 |
| 4 | 3,4,5-Trimethoxyphenyl | 3-Trifluoromethylphenyl | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 89 |
| 5 | 3,4,5-Trimethoxyphenyl | 3,4-Difluorophenyl | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 89 |
Data adapted from a Suzuki-Miyaura cross-coupling reaction on a pre-functionalized triazole ring, showing high efficiency with a standard palladium catalyst.[3]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation
This protocol is a representative example for coupling an aryl halide with a triazole.
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) oxide (Cu₂O) or Copper(II) acetate (Cu(OAc)₂)
-
Cesium carbonate (Cs₂CO₃) or other suitable base
-
An appropriate N-ligand (if necessary)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the copper catalyst (e.g., Cu₂O, 5-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
If a ligand is required, add it to the vessel at this stage.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol is a general guideline; specific conditions may need optimization based on the substrates used.[1]
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation
This protocol describes the direct arylation of the triazole C-5 position.
Materials:
-
1-Substituted-3,5-dimethyl-1H-1,2,4-triazole (Note: C-H arylation typically requires a substituent on one of the nitrogen atoms)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Triphenylphosphine (PPh₃) (10-20 mol%)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 equiv.)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the N-substituted triazole (1.0 equiv.), aryl bromide (2.0-3.0 equiv.), Pd(OAc)₂ (10 mol%), triphenylphosphine (20 mol%), and potassium carbonate (2.0 equiv.).[5]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C with stirring for 12-24 hours.[5]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum, and purify the residue by flash column chromatography on silica gel to yield the C-5 arylated product.[5]
Visualizations
Caption: Catalyst selection workflow for functionalizing 1,2,4-triazoles.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Simplified pathway for copper-catalyzed N-arylation of a triazole.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Dihydroxyanthraquinone–copper(ii) supported on superparamagnetic Fe3O4@SiO2: an efficient catalyst for N-arylation of nitrogen heterocycles and alkylamines with aryl halides and click synthesis of 1-aryl-1,2,3-triazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. isres.org [isres.org]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Temperature control in the synthesis of 3,5-dimethyl-4H-1,2,4-triazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethyl-4H-1,2,4-triazole derivatives. Proper temperature control is paramount for successful synthesis, influencing reaction yield, purity, and the formation of side products.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives, with a focus on temperature-related solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Yield of this compound | - Insufficient Reaction Temperature: The activation energy for the cyclization reaction is not being met. - Decomposition at High Temperatures: Starting materials or the product may be degrading at excessively high temperatures. - Incomplete Reaction: Reaction time may be too short for the given temperature. | - Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or LC-MS. For the synthesis of 4-amino-3,5-dimethyl-1,2,4-triazole from glacial acetic acid and hydrazine hydrate, a sustained temperature of 180°C for several hours is effective.[1] For Pellizzari-type reactions, temperatures can be as high as 220-250°C.[2] - Consider Microwave Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and improved yields.[3] - Extend Reaction Time: If increasing the temperature is not desirable, prolong the reaction time and monitor for product formation. |
| Formation of Side Products (e.g., 1,3,4-Oxadiazoles) | - Reaction Temperature is Too High: High temperatures can favor alternative cyclization pathways, leading to the formation of oxadiazoles, especially when using hydrazides. - Presence of Water: Inadequate removal of water can promote side reactions. | - Lower Reaction Temperature: Reducing the temperature can favor the kinetic product (1,2,4-triazole) over the thermodynamic product (1,3,4-oxadiazole). - Ensure Anhydrous Conditions: Use dry solvents and reagents. If applicable, employ a Dean-Stark apparatus to remove water as it forms during the reaction. |
| Formation of Isomeric Mixtures | - High Reaction Temperatures: In unsymmetrical triazole synthesis, high temperatures can lead to acyl interchange or transamination, resulting in a mixture of isomers.[2] | - Precise Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize isomerization. - Microwave-Assisted Synthesis: The shorter reaction times offered by microwave synthesis can help to reduce the formation of isomeric byproducts.[3] |
| Complex Reaction Mixture with Unidentified Byproducts | - Thermal Decomposition: Starting materials, intermediates, or the final product may be sensitive to the high temperatures required for the reaction. | - Lower the Reaction Temperature: Investigate if a lower temperature for a longer duration can yield the desired product without decomposition. - Protect Sensitive Functional Groups: If substituents on the starting materials are thermally labile, consider using protecting groups. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of this compound derivatives?
A1: The optimal temperature is highly dependent on the specific synthetic route. For the synthesis of 4-amino-3,5-dimethyl-1,2,4-triazole from acetic acid and hydrazine hydrate, a reaction temperature of 180°C is maintained for approximately 6 hours.[1] Classical methods like the Pellizzari reaction, which can be used for similar structures, often require significantly higher temperatures, in the range of 220-250°C.[2] It is crucial to consult the specific literature for the chosen methodology and optimize the temperature accordingly.
Q2: How does temperature affect the yield of the reaction?
A2: Temperature has a direct impact on reaction kinetics. Insufficient temperature will result in a slow or incomplete reaction, leading to low yields. Conversely, excessively high temperatures can cause decomposition of reactants and products, also reducing the yield.[2] For some triazole syntheses, an optimal temperature exists where the rate of formation of the desired product is maximized while degradation and side reactions are minimized.
Q3: Can microwave synthesis be used for preparing this compound derivatives?
A3: Yes, microwave-assisted synthesis is a valuable technique for preparing 1,2,4-triazole derivatives. It offers rapid and efficient heating, which can significantly shorten reaction times and often leads to higher yields compared to conventional heating methods.[3] This can be particularly advantageous for reactions that typically require long reflux times at high temperatures.
Q4: What are the common side products, and how can their formation be minimized by controlling the temperature?
A4: A common side product in the synthesis of 1,2,4-triazoles from hydrazides is the corresponding 1,3,4-oxadiazole. The formation of this byproduct is often favored at higher temperatures. By carefully controlling and lowering the reaction temperature, the formation of the desired 1,2,4-triazole can be favored. In reactions involving unsymmetrical precursors, high temperatures can also lead to isomeric triazole mixtures.[2]
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of this compound derivatives and related compounds, highlighting the role of temperature.
| Product | Starting Materials | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-amino-3,5-dimethyl-1,2,4-triazole | Glacial acetic acid, Hydrazine hydrate | 180 | 6 hours | 80 | [1] |
| 3,5-diphenyl-1,2,4-triazole (Pellizzari Reaction) | Benzamide, Benzoylhydrazide | 250 | 3 hours | Not specified | [4] |
| 3,5-diphenyl-1,2,4-triazole (Pellizzari Reaction) | Benzamide, Benzoylhydrazide | 220-250 | 2-4 hours | Varies | [2] |
| Substituted 1,2,4-triazoles (Microwave-assisted) | Aromatic hydrazide, Substituted nitrile | 150 | 2 hours | Varies |
Experimental Protocols
Synthesis of 4-amino-3,5-dimethyl-1,2,4-triazole [1]
This protocol is adapted from a patented procedure for the synthesis of 4-amino-3,5-dimethyl-1,2,4-triazole.
Materials:
-
Glacial acetic acid
-
85% Hydrazine hydrate
-
Methanol
Procedure:
-
To 85% hydrazine hydrate (243.0 g, 4.12 mole), slowly add glacial acetic acid (242.8 g, 4.04 mole) at a rate that ensures the reaction temperature does not exceed 115°C.
-
After the addition is complete, apply heat to the reaction mixture.
-
Distill off the water from the reaction mixture until the internal temperature reaches 180°C.
-
Maintain the reaction mixture at 180°C for 6 hours.
-
After 6 hours, cool the reaction mixture to 80°C.
-
Dissolve the cooled reaction mixture in methanol (500 ml).
-
Cool the methanol solution to precipitate the product.
-
Filter the precipitated product and wash it with a small amount of cold methanol.
-
Concentrate the combined filtrates to obtain a second crop of the product.
-
Filter and wash the second crop of product with cold methanol.
-
Combine the wet filter cakes and dry them to obtain 3,5-dimethyl-4-amino-1,2,4-triazole.
Visualizations
Caption: Experimental workflow for the synthesis of 4-amino-3,5-dimethyl-1,2,4-triazole.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Regioselective Functionalization of 3,5-dimethyl-4H-1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 3,5-dimethyl-4H-1,2,4-triazole. The focus is on preventing the formation of regioisomers during N-functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
The primary challenge in the functionalization of this compound is controlling the regioselectivity of the reaction. The triazole ring has two nucleophilic nitrogen atoms, N1 and N4, that can be functionalized, leading to the formation of a mixture of regioisomers (1-substituted and 4-substituted products). This often necessitates challenging purification steps to isolate the desired isomer.[1]
Q2: Which nitrogen (N1 or N4) is generally more reactive in 1,2,4-triazoles?
In many cases of N-alkylation of unsubstituted or substituted 1,2,4-triazoles, the N1 position is kinetically favored, often leading to a higher proportion of the N1-substituted isomer.[2] For instance, the alkylation of 1,2,4-triazole with various alkyl halides has been reported to yield a consistent N1:N4 regioisomeric ratio of approximately 90:10.[2][3] However, the final product ratio can be influenced by a variety of factors.
Q3: What factors influence the N1/N4 regioselectivity in the functionalization of this compound?
Several factors can influence the ratio of N1 to N4 substituted products:
-
Steric Hindrance: Bulky electrophiles will preferentially react at the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electronic properties of the substituents on the triazole ring and the electrophile can alter the nucleophilicity of the nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and reaction temperature can significantly impact the regioisomeric ratio.[1]
Q4: How can I differentiate between the N1- and N4-substituted regioisomers of 3,5-dimethyl-1,2,4-triazole?
The most reliable method for differentiating between the N1 and N4 isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts of the methyl protons and the protons of the substituent will be different for the two isomers.
-
¹³C NMR: The chemical shifts of the triazole ring carbons and the methyl carbons will also differ between the N1 and N4 isomers.
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used for unambiguous structure determination by looking at the correlations between protons and carbons.[4]
Q5: Is it possible to convert the undesired N4-isomer to the N1-isomer?
Yes, in some cases, thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to the more thermodynamically stable 1-alkyl-1H-1,2,4-triazoles is possible. This isomerization can sometimes be facilitated by heating with a catalytic amount of the corresponding alkyl halide.
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of N1 and N4 regioisomers. How can I improve the selectivity for the N1-isomer?
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of base and solvent plays a crucial role in directing the regioselectivity.
-
Steric Effects of the Electrophile: The size of the incoming electrophile can influence the site of attack.
-
Recommendation: If sterically feasible, consider that less bulky electrophiles may show less selectivity. Conversely, very bulky electrophiles might favor the less hindered nitrogen, which could be N1 or N4 depending on the specific conformation and reaction conditions.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving N1-selectivity.
Problem 2: I am struggling to separate the N1 and N4 regioisomers.
Possible Causes and Solutions:
-
Similar Polarity of Isomers: N1 and N4 isomers often have very similar polarities, making chromatographic separation difficult.
-
Recommendation 1 (Chromatography): Meticulous optimization of the chromatographic conditions is essential.
-
Use a high-performance liquid chromatography (HPLC) system for better resolution.
-
For column chromatography, screen a variety of eluent systems with different polarities. A shallow gradient elution can sometimes improve separation.[1]
-
-
Recommendation 2 (Crystallization): If one of the isomers is a solid, fractional crystallization can be a highly effective purification method. Experiment with different solvents to find one in which the solubility of the two isomers is significantly different.[1]
-
Recommendation 3 (Derivatization): In some cases, it may be possible to selectively react one isomer to form a derivative with different physical properties, allowing for easier separation. The original functionality can then be regenerated.
-
Data Presentation
The following table summarizes the effect of the alkylating agent on the regioselectivity of the N-alkylation of a similar triazole, ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate. This data can serve as a starting point for predicting the behavior of this compound, keeping in mind the electronic differences between a methyl and a carboxyethyl group.
| Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N4 Ratio | Reference |
| Methyl iodide | K₂CO₃ | Acetone | Reflux | ~1:1 | [5] |
| Ethyl iodide | K₂CO₃ | Acetone | Reflux | ~1:1 | [5] |
| Isopropyl iodide | K₂CO₃ | Acetone | Reflux | ~3:1 | [5] |
Experimental Protocols
General Protocol for N-Alkylation of 1,2,4-Triazoles with High N1-Selectivity
This protocol is adapted from general procedures for N-alkylation of 1,2,4-triazoles and is expected to favor the formation of the N1-isomer.[1][3]
Materials:
-
This compound (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add DBU (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the regioisomers.
Reaction Workflow Diagram:
References
Scaling up the synthesis of 3,5-dimethyl-4H-1,2,4-triazole for pilot studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 3,5-dimethyl-4H-1,2,4-triazole for pilot studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound suitable for scaling up?
A1: The most prevalent and scalable methods for synthesizing 3,5-disubstituted-1,2,4-triazoles, including the dimethyl derivative, involve the condensation of a nitrile with a hydrazide or hydrazine.[1][2][3] Key scalable routes include:
-
Reaction of Acetonitrile with Hydrazine: This is a direct approach, though it can require high temperatures and pressures, posing equipment and safety challenges at scale.
-
Condensation of Acetonitrile and Acetohydrazide: This is often a more controlled reaction, proceeding through an acylamidrazone intermediate before cyclization.[1]
-
Einhorn-Brunner Reaction: This method involves the reaction of a diacylamine with a hydrazine derivative.[4]
-
Pellizzari Reaction: This route utilizes the reaction of an amide with a hydrazide at high temperatures.[4]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Key safety considerations for the pilot-scale synthesis include:
-
Use of Hydrazine: Hydrazine is highly toxic and potentially explosive.[5] Handling requires strict engineering controls, including a closed system and personal protective equipment (PPE).
-
Exothermic Reactions: The condensation and cyclization steps can be exothermic. Careful monitoring of the reaction temperature and controlled addition of reagents are crucial to prevent thermal runaways.[6]
-
High Temperatures and Pressures: Some synthetic routes require elevated temperatures and pressures, which necessitates the use of appropriately rated reactors and safety relief systems.
-
Solvent Handling: Large volumes of solvents present flammability and toxicity risks that must be managed in a pilot plant environment.
Q3: How does the choice of base impact the reaction on a larger scale?
A3: The choice of base is critical for reaction efficiency and safety at the pilot scale. While laboratory-scale syntheses might use strong bases like sodium methoxide or potassium carbonate, their handling in large quantities can be hazardous.[2] For pilot studies, consider:
-
Weaker, more manageable bases: Triethylamine or diisopropylethylamine (DIPEA) can be effective and are easier to handle as liquids.[3]
-
Heterogeneous bases: Using a solid-supported base can simplify removal during workup, which is a significant advantage at scale.
-
Stoichiometry: The amount of base may need to be optimized for the pilot scale to control the reaction rate and minimize side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction due to insufficient heating or reaction time.- Sub-optimal stoichiometry of reagents.- Product loss during workup and isolation.- Degradation of starting materials or product at high temperatures. | - Monitor reaction progress by HPLC or GC and extend reaction time if necessary.- Perform small-scale experiments to optimize the molar ratios of reactants and base.- Optimize extraction and crystallization solvents to minimize solubility of the product in the mother liquor.[7]- Investigate if a lower reaction temperature for a longer duration improves yield. |
| Impurity Formation | - Presence of unreacted starting materials.- Formation of isomeric byproducts or polymers.- Side reactions due to excessive temperature or base concentration. | - Improve purification methods, such as recrystallization with a different solvent system or chromatography.[7]- Analyze impurities by LC-MS or NMR to identify their structure and adjust reaction conditions to minimize their formation.- Implement controlled addition of the base or one of the reactants to maintain a lower instantaneous concentration. |
| Poor Crystallization | - High solubility of the product in the chosen solvent.- Presence of impurities inhibiting crystal formation. | - Screen a variety of solvents or solvent mixtures for recrystallization.[7]- Consider adding an anti-solvent to induce precipitation.[7]- Purify the crude product by another method (e.g., column chromatography on a small scale) to remove impurities before crystallization. |
| Reaction Stalls | - Deactivation of catalyst (if used).- Insufficient mixing in the reactor. | - If using a heterogeneous catalyst, check for fouling or deactivation.- Evaluate the reactor's agitation efficiency. For viscous reaction mixtures, a different impeller design or higher agitation speed may be necessary. |
| Exotherm and Pressure Build-up | - Reaction rate is too fast.- Inadequate heat removal from the reactor. | - Reduce the addition rate of the limiting reagent.- Dilute the reaction mixture with more solvent.- Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the heat load of the reaction. |
Experimental Protocols
Pilot-Scale Synthesis of this compound via Acetohydrazide and Acetonitrile
This protocol is a representative procedure for pilot-scale synthesis. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
1. Reagents and Equipment:
-
Acetohydrazide
-
Acetonitrile
-
Potassium Carbonate (anhydrous, powdered)
-
Toluene
-
Pilot-scale glass-lined reactor (e.g., 50 L) with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and addition funnel.
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Vacuum oven
2. Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to create an inert atmosphere.
-
Charging Reagents:
-
Charge the reactor with acetohydrazide (1.0 eq).
-
Add toluene as the solvent (approx. 10 volumes relative to acetohydrazide).
-
Begin agitation.
-
Charge powdered potassium carbonate (1.2 eq).
-
-
Reaction:
-
Heat the stirred suspension to reflux (approximately 110-115 °C).
-
Slowly add acetonitrile (1.5 eq) to the reactor via the addition funnel over 2-3 hours. The controlled addition is crucial to manage any potential exotherm.
-
Maintain the reaction at reflux and monitor the progress by taking samples periodically for HPLC or GC analysis. The reaction is typically complete within 12-24 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and any other inorganic salts. Wash the filter cake with a small amount of fresh toluene.
-
Transfer the filtrate to a clean reactor equipped for distillation.
-
Concentrate the filtrate under reduced pressure to remove the toluene and excess acetonitrile.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system is isopropanol/water.
-
Dissolve the crude solid in a minimal amount of hot isopropanol.
-
Slowly add water until the solution becomes turbid.
-
Heat the mixture again until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold isopropanol/water mixture.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Quantitative Data
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters (Illustrative)
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Key Considerations for Scale-Up |
| Acetohydrazide | 10.0 g (1.0 eq) | 1.0 kg (1.0 eq) | Ensure accurate weighing and charging to the reactor. |
| Acetonitrile | 8.3 g (1.5 eq) | 0.83 kg (1.5 eq) | Controlled addition is critical to manage exotherm. |
| Potassium Carbonate | 12.5 g (1.2 eq) | 1.25 kg (1.2 eq) | Ensure good agitation to keep the solid suspended. |
| Toluene | 100 mL | 10 L | Adequate solvent volume is needed for heat transfer and mixing. |
| Reaction Temperature | 110-115 °C | 110-115 °C | Slower heating and cooling rates in a larger reactor. Hot spots can be an issue with poor mixing. |
| Reaction Time | 12-18 hours | 18-24 hours | Reaction times may be longer due to mass transfer limitations. |
| Yield (Typical) | 80-90% | 75-85% | Yields may be slightly lower on a larger scale due to transfer losses and less efficient purification. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield or high impurity.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. isres.org [isres.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. primescholars.com [primescholars.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting guide for the synthesis of trisubstituted 1,2,4-triazoles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the synthesis of trisubstituted 1,2,4-triazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing trisubstituted 1,2,4-triazoles?
The most prevalent methods for synthesizing trisubstituted 1,2,4-triazoles include the Pellizzari reaction, the Einhorn-Brunner reaction, and various modern multicomponent reactions.[1] The Pellizzari reaction involves the condensation of an amide with an acylhydrazide, while the Einhorn-Brunner reaction utilizes an imide and an alkyl hydrazine.[1] More recent methods often employ amidines, hydrazones, or nitriles in one-pot procedures to achieve high diversity and yields.[2][3][4]
Q2: What are the primary challenges encountered during the synthesis of trisubstituted 1,2,4-triazoles?
Common challenges include low reaction yields, the formation of side products, and difficulties in achieving regioselectivity, especially with unsymmetrical starting materials.[5][6] High reaction temperatures and long reaction times, often required for classical methods like the Pellizzari reaction, can lead to decomposition and the formation of complex mixtures.[6][7] Separating the desired product from isomers and byproducts can also be a significant hurdle.[8][9]
Q3: How can I improve the overall yield of my 1,2,4-triazole synthesis?
To improve yields, it is critical to optimize reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst.[1] Ensuring the purity and dryness of starting materials is a crucial first step.[7][8] For reactions that are sluggish or require harsh conditions, employing microwave-assisted synthesis can significantly shorten reaction times and increase yields by minimizing thermal decomposition.[6][8]
Q4: What are the typical side products, and how can their formation be minimized?
A common side product, particularly in reactions involving hydrazides, is the corresponding 1,3,4-oxadiazole, which arises from a competing cyclization pathway.[1] This can often be minimized by ensuring strictly anhydrous reaction conditions and lowering the reaction temperature.[1] In unsymmetrical Pellizzari reactions, an "interchange of acyl groups" can occur at high temperatures, leading to a mixture of three different triazole products.[7][8] To mitigate this, using the lowest effective temperature or designing a symmetrical reaction is recommended.[7][8]
Troubleshooting Guide
Problem: Low or No Product Yield
Possible Cause:
-
Impure or Wet Starting Materials: Moisture and impurities can interfere with the reaction.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition.[7][9]
-
Insufficient Reaction Time: The reaction may not have reached completion.[7]
-
Inefficient Removal of Water: For condensation reactions, the water byproduct can inhibit the reaction equilibrium.
Suggested Solution:
-
Ensure all starting materials (amides, hydrazides, imides) are pure and thoroughly dried before use.[7][8]
-
Systematically screen a range of temperatures. Start with conditions reported in the literature and increase the temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS.[7][9]
-
Extend the reaction time and continue to monitor until starting materials are consumed.[7]
-
If applicable, use a Dean-Stark apparatus or a drying agent to remove water as it is formed.
Problem: Formation of Multiple Products (Isomeric Mixtures)
Possible Cause (Pellizzari Reaction):
-
Acyl Interchange: In unsymmetrical reactions (where the acyl groups of the amide and hydrazide differ), high temperatures can cause the acyl groups to swap, leading to a mixture of starting materials and ultimately three different triazole products.[8]
Suggested Solution (Pellizzari Reaction):
-
Optimize Temperature: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[7][8]
-
Microwave Synthesis: Employing microwave irradiation can shorten reaction times, reducing the exposure of reactants to high temperatures and minimizing side reactions.[6][8]
-
Symmetrical Design: If possible, design the synthesis to use an amide and a hydrazide with the same acyl group to yield a single product.[8]
Possible Cause (Einhorn-Brunner Reaction):
-
Poor Regiocontrol: When using an unsymmetrical imide, the incoming hydrazine can attack either of the two different carbonyl carbons, leading to a mixture of two regioisomers.[9]
Suggested Solution (Einhorn-Brunner Reaction):
-
Electronic Differentiation: The regioselectivity is primarily controlled by the electronic properties of the imide's two acyl groups.[9] The hydrazine's primary amine will preferentially attack the more electrophilic carbonyl carbon. To favor one isomer, maximize the electronic difference between the acyl groups (e.g., pair a strong electron-withdrawing group like trifluoroacetyl with an electron-donating group).[9] The acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position of the triazole ring.[8][9]
Problem: Difficult Purification of Products
Possible Cause:
-
Similar Physicochemical Properties: Regioisomers often have very similar polarity and solubility, making separation by standard column chromatography or recrystallization challenging.[8][9]
Suggested Solution:
-
Optimize Chromatography: Screen different solvent systems (eluent) and stationary phases for column chromatography.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often effective.[8]
-
Fractional Recrystallization: Attempt recrystallization from various solvents, as isomers may have slight differences in solubility that can be exploited.
-
Derivatization: In some cases, the isomeric mixture can be reacted to form derivatives that are more easily separated, followed by removal of the derivatizing group.
Quantitative Data Summary
The following table provides general parameters for common trisubstituted 1,2,4-triazole synthesis methods. Note that optimal conditions are highly substrate-dependent.
| Reaction Method | Typical Starting Materials | Temperature (°C) | Time (h) | Typical Yield (%) | Key Challenges |
| Pellizzari Reaction | Amide, Acylhydrazide | 150 - 250 | 2 - 24 | 30 - 70 | Low yields, acyl interchange, high temperatures.[6][7] |
| Einhorn-Brunner | Unsymmetrical Imide, Hydrazine | 80 - 120 | 2 - 8 | 50 - 90 | Regioisomeric mixtures, separation of isomers.[9][10] |
| Microwave-Assisted | Amide, Acylhydrazide | 180 - 220 | 0.2 - 1 | 60 - 95 | Requires specialized equipment.[6][8] |
| Multicomponent | Amidines, Carboxylic Acids, Hydrazines | Room Temp - 80 | 12 - 24 | 60 - 90+ | Optimization of component ratios.[2][11] |
Experimental Protocols
Protocol 1: General Procedure for Pellizzari Reaction
Materials:
-
Amide (1.0 eq)
-
Acylhydrazide (1.0 eq)
-
High-boiling point solvent (e.g., paraffin oil, optional)
-
Ethanol (for recrystallization)
Procedure:
-
Combine equimolar amounts of the amide and acylhydrazide in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[8]
-
Heat the mixture with stirring to a high temperature (typically >200 °C).[8] If a solvent is used, ensure it is appropriate for the high temperature.
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC.[8]
-
After the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.[8]
Protocol 2: General Procedure for Einhorn-Brunner Reaction
Materials:
-
Unsymmetrical imide (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine, 1.1 eq)
-
Glacial acetic acid
Procedure:
-
Dissolve the imide in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[8][10]
-
Slowly add the substituted hydrazine to the solution with stirring.[8][10]
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the progress by TLC.[8][10]
-
Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.[10]
-
Pour the reaction mixture into ice-water (approx. 10x the reaction volume) to precipitate the crude product.[8][10]
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[8][10]
-
Determine the regioisomeric ratio by ¹H NMR or LC-MS and purify the desired isomer by column chromatography or recrystallization.[8]
Protocol 3: Analysis of Reaction Mixture by HPLC
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject a small volume of the sample onto the HPLC column.
-
Run a gradient elution, for example, starting with a low percentage of acetonitrile in water and gradually increasing the acetonitrile concentration.[8]
-
Monitor the elution of compounds using the UV detector (a common wavelength is 254 nm).
-
The different triazole isomers should have the same mass but exhibit different retention times, allowing for assessment of the isomeric ratio.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. isres.org [isres.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Biological Activity of 3,5-dimethyl-4H-1,2,4-triazole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial, antifungal, and anticancer properties of 3,5-dimethyl-4H-1,2,4-triazole derivatives, supported by experimental data and detailed protocols.
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides a comparative overview of the biological activity of derivatives based on the this compound scaffold, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Data Presentation: Comparative Biological Activity
While a comprehensive dataset for a wide range of this compound derivatives is an evolving area of research, this section summarizes available quantitative data to facilitate comparison. The following table includes data on the anticancer activity of newly synthesized Schiff bases derived from 4-amino-3,5-dimethyl-1,2,4-triazole.
Table 1: Anticancer Activity of this compound Schiff Base Derivatives
| Compound ID | Derivative Structure | Cell Line | Activity Metric | Value | Reference |
| 1 | Schiff base from 1,10-phenanthroline-2,9-dicarboxaldehyde | A549 (Lung Carcinoma) | Cytotoxicity | Maintained GSH levels | [1] |
| BT549 (Breast Carcinoma) | Cytotoxicity | Maintained GSH levels | [1] | ||
| PC3 (Prostate Adenocarcinoma) | Cytotoxicity | Maintained GSH levels | [1] | ||
| 3T3-L1 (Mouse Preadipocytes) | Cytotoxicity | Maintained GSH levels | [1] | ||
| 2 | Schiff base from 2,2'-bipyridyl-4,4'-dialdehyde | A549, BT549, PC3, 3T3-L1 | Cytotoxicity | - | [1] |
| 3 | Schiff base from 2,2'-bipyridyl-5,5'-dialdehyde | A549, BT549, PC3, 3T3-L1 | Cytotoxicity | - | [1] |
| 4 | Schiff base from 2,2'-bipyridyl-6,6'-dialdehyde | A549 (Lung Carcinoma) | Cytotoxicity | Better than tamoxifen | [1] |
| BT549 (Breast Carcinoma) | Cytotoxicity | Better than tamoxifen | [1] | ||
| A549 and BT549 | GSH Levels | Reduced | [1] |
Note: A direct IC50 value comparison was not available in the cited literature for all compounds. The activity of compound 4 was noted as being superior to the anticancer drug tamoxifen against A549 and BT549 cell lines.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of 1,2,4-triazole derivatives.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
1. Preparation of Fungal Inoculum:
-
Fungal strains are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar.
-
The plates are incubated at an appropriate temperature and duration for the specific fungal species.
-
A suspension of the fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).
2. Preparation of Drug Dilutions:
-
The test compounds (this compound derivatives) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid growth medium, such as RPMI-1640.
3. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized fungal suspension.
-
Control wells are included: a growth control (medium with inoculum, no drug) and a sterility control (medium only).
-
The microtiter plate is incubated under appropriate conditions (temperature and time) for the fungal species being tested.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
2. Compound Treatment:
-
The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plates are incubated for a few hours (e.g., 3-4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.
4. Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
5. Data Analysis:
-
The cell viability is calculated as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of antifungal action of 1,2,4-triazole derivatives via CYP51 inhibition.
Caption: Experimental workflow for in vitro anticancer activity screening.
Caption: Experimental workflow for antimicrobial susceptibility testing (Broth Microdilution).
References
Unambiguous Structural Verification of 3,5-dimethyl-4H-1,2,4-triazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the definitive structural elucidation of small molecules like 3,5-dimethyl-4H-1,2,4-triazole is a critical step in understanding its chemical properties and biological activity. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of a molecule's three-dimensional arrangement. This guide presents a comparative analysis of X-ray crystallography against common spectroscopic methods for the structural validation of this compound, supported by representative experimental data and detailed protocols.
The Decisive Power of X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail by mapping the electron density within a crystalline solid. This technique provides a precise 3D model of the molecule, revealing exact bond lengths, bond angles, and the spatial orientation of atoms. For a molecule like this compound, this method would definitively confirm the tautomeric form present in the solid state and elucidate intermolecular interactions, such as hydrogen bonding, which influence its physical properties.
Comparative Analysis of Structural Validation Techniques
While X-ray crystallography provides the most definitive structural data, a comprehensive characterization relies on a combination of techniques. The following table compares the information obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the validation of this compound.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | - Unambiguous 3D molecular structure- Precise bond lengths and angles- Tautomeric and conformational analysis- Intermolecular interactions and packing | - Gold standard for structural determination.- Provides absolute stereochemistry. | - Requires a suitable single crystal.- Structure is in the solid state, which may differ from solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Connectivity of atoms (¹H, ¹³C)- Chemical environment of nuclei- Tautomerism in solution- Relative stereochemistry | - Provides information about the structure in solution.- Non-destructive. | - Does not provide absolute stereochemistry.- Interpretation can be complex for novel structures. |
| Mass Spectrometry (MS) | - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural clues | - High sensitivity, requires small sample amount.- Can be coupled with separation techniques (e.g., LC-MS). | - Does not provide information on stereochemistry or connectivity.- Fragmentation can be complex to interpret. |
Representative Experimental Data
As of this guide's compilation, a publicly available Crystallographic Information File (CIF) for this compound could not be located. Therefore, the following table presents representative crystallographic data based on known structures of similar 1,2,4-triazole derivatives. Spectroscopic data is based on typical values expected for this compound.
Representative Crystallographic Data for a 1,2,4-Triazole Derivative
| Parameter | Representative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 820 |
| Z | 4 |
| R-factor | < 0.05 |
Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~2.3 (s, 6H, 2 x CH₃), ~13.5 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~12 (CH₃), ~155 (C=N) |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₄H₈N₃: 98.0718; Found: 98.0720 |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture).
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) on a diffractometer. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. Mass spectra are acquired using an appropriate ionization technique, such as electrospray ionization (ESI), in positive ion mode.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. High-resolution mass spectrometry provides the accurate mass for elemental composition determination.
Visualization of Experimental Workflows
Caption: Experimental workflow for the structural validation of this compound.
Caption: Decision guide for selecting a structural validation method.
The Strategic Placement of Methyl Groups: A Comparative Analysis of 3,5-dimethyl-4H-1,2,4-triazole and Other Triazole Isomers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The triazole scaffold, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its isomeric forms, 1,2,4-triazole and 1,2,3-triazole, offer a unique combination of metabolic stability, hydrogen bonding capability, and dipole moment, making them privileged structures in the design of novel therapeutics. This guide provides a comparative analysis of 3,5-dimethyl-4H-1,2,4-triazole and other triazole isomers, focusing on their potential applications in drug design, supported by available experimental data and detailed methodologies.
Introduction to Triazole Isomers in Medicinal Chemistry
Triazoles are classified into two main isomers: 1,2,3-triazoles and 1,2,4-triazoles. The arrangement of the nitrogen atoms within the ring significantly influences the molecule's electronic properties, polarity, and ability to interact with biological targets.[1] The 1,2,4-triazole ring, in particular, is a well-established pharmacophore found in numerous clinically successful drugs, including the antifungal agents fluconazole and itraconazole.[1]
The addition of substituent groups, such as methyl groups, to the triazole core can further modulate the compound's physicochemical properties and biological activity. The position of these substituents is crucial in determining the molecule's overall shape, lipophilicity, and potential for specific interactions with enzyme active sites or receptors. This guide will delve into the nuances of these structural variations, with a specific focus on this compound in comparison to other isomeric forms.
Physicochemical Properties of Triazole Isomers
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The triazole ring's inherent polarity generally contributes to improved water solubility, a desirable characteristic for many drug candidates.[2] The metabolic stability of the triazole nucleus is another key advantage in drug discovery.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₃ | [3] |
| Molecular Weight | 97.12 g/mol | [3] |
| Melting Point | 142-146 °C | [3] |
| Form | Solid | [3] |
Comparative Biological Activity
Triazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and enzyme inhibitory effects. The specific activity is highly dependent on the substitution pattern of the triazole ring.
Anticancer Activity
Both 1,2,3- and 1,2,4-triazole derivatives have shown significant potential as anticancer agents.[1] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases and tubulin. While direct comparative studies on dimethylated isomers are limited, research on various substituted 1,2,4-triazoles provides insights into their structure-activity relationships (SAR). For instance, certain substitutions on the 1,2,4-triazole ring have been shown to lead to potent tubulin polymerization inhibitors.
Enzyme Inhibition
A primary mechanism of action for many triazole-based drugs is enzyme inhibition. The nitrogen atoms of the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to potent and selective inhibition. A prominent example is the inhibition of cytochrome P450 (CYP) enzymes.
CYP Enzyme Inhibition: Triazole antifungals, for example, function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibitory potency and selectivity of triazole derivatives against different CYP isoforms are crucial considerations in drug development to minimize potential drug-drug interactions.
While specific IC50 values for the direct comparison of this compound with its isomers are not available in the reviewed literature, the general class of 1,2,4-triazole derivatives has been extensively studied as enzyme inhibitors. For example, various 1,2,4-triazole derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[4]
Table 2: Exemplary Enzyme Inhibition Data for 1,2,4-Triazole Derivatives (Note: These are not direct comparisons of dimethyl isomers)
| Compound Type | Target Enzyme | IC50 (µM) | Reference |
| Azinane-triazole derivative with 3,5-dimethylphenyl moiety | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [5] |
| Azinane-triazole derivative with 3,5-dimethylphenyl moiety | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [5] |
| Azinane-triazole derivative with 3,5-dimethylphenyl moiety | α-Glucosidase | 36.74 ± 1.24 | [5] |
Signaling Pathways and Experimental Workflows
To visualize the role of triazoles in biological systems and the methods used to evaluate them, the following diagrams are provided.
Figure 1: Mechanism of action for triazole antifungal agents.
Figure 2: General workflow for synthesis and biological evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments relevant to the evaluation of triazole derivatives.
Synthesis of 1,2,4-Triazole Derivatives (General Procedure)
A common method for the synthesis of 1,2,4-triazoles involves the reaction of hydrazides with isothiocyanates followed by cyclization.
Step 1: Synthesis of Thiosemicarbazide Intermediate
-
Dissolve the appropriate carbohydrazide (1 equivalent) in a suitable solvent such as ethanol.
-
Add the corresponding isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature to allow the thiosemicarbazide intermediate to precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry.
Step 2: Cyclization to 1,2,4-Triazole-3-thione
-
Suspend the dried thiosemicarbazide (1 equivalent) in an aqueous solution of a base (e.g., 2M NaOH).
-
Reflux the mixture for 4-6 hours until the evolution of hydrogen sulfide ceases.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of 5-6.
-
Collect the precipitated 1,2,4-triazole-3-thione by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the triazole test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic Method)
This assay is used to determine the potential of a compound to inhibit specific CYP isoforms.[3][9]
-
Reagent Preparation: Prepare solutions of the test compound, a specific fluorogenic CYP substrate, the corresponding recombinant human CYP enzyme, and an NADPH regeneration system in a suitable buffer.
-
Reaction Initiation: In a 96-well plate, combine the buffer, NADPH regeneration system, and the CYP enzyme. Pre-incubate the plate at 37°C.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a set period using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]
Conclusion
The triazole scaffold, particularly the 1,2,4-triazole isomer, remains a highly valuable and versatile platform in drug discovery. While direct comparative data for this compound and its other dimethyl isomers is not extensively available, the broader understanding of structure-activity relationships within the triazole class suggests that the specific placement of methyl groups can significantly influence biological activity. The methodologies provided in this guide offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other novel triazole derivatives. Future research focusing on the systematic evaluation of isomeric series will be crucial for the rational design of next-generation triazole-based therapeutics.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Validating DFT Calculations for 1,2,4-Triazoles: A Comparative Guide Using Experimental Data
For Researchers, Scientists, and Drug Development Professionals: An objective guide on the validation of Density Functional Theory (DFT) calculations for 1,2,4-triazole derivatives through comparison with experimental data. This guide uses 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole as a case study to illustrate the validation workflow.
Introduction
Density Functional Theory (DFT) has become a cornerstone in computational chemistry, offering valuable insights into the structural, electronic, and spectroscopic properties of molecules. For drug discovery and development, accurate in-silico models are paramount. This guide provides a framework for validating the accuracy of DFT calculations by comparing them against experimental data for 1,2,4-triazole derivatives.
Due to a lack of comprehensive experimental data for 3,5-dimethyl-4H-1,2,4-triazole, this guide will utilize the closely related compound, 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole , for which a detailed comparative study involving X-ray crystallography, spectroscopic analysis, and DFT calculations has been published.[1] This approach serves as a practical workflow for researchers to validate their own computational models.
Methodology: A Dual Approach of Computation and Experimentation
The validation of DFT calculations hinges on a direct comparison with experimental results. The following sections outline the typical computational and experimental protocols employed.
Computational Protocol: DFT Calculations
DFT calculations for 1,2,4-triazole derivatives are commonly performed using Gaussian or similar quantum chemistry software packages. A typical protocol involves:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. The B3LYP functional with a 6-31G(d) basis set is a widely used and reliable method for this purpose.[1]
-
Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict IR and Raman spectra. These calculations also confirm that the optimized structure is a true minimum on the potential energy surface.
-
NMR Chemical Shift Calculations: Gauge-Independent Atomic Orbital (GIAO) method is often employed to calculate NMR chemical shifts (¹H and ¹³C).
-
Electronic Properties: Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, which can be compared with UV-Vis spectra.
Experimental Protocols
A comprehensive set of experimental data is crucial for robust validation. Key experimental techniques include:
-
Synthesis: The synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole is a key preliminary step.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most accurate experimental determination of molecular geometry, including bond lengths, bond angles, and dihedral angles.
-
Spectroscopic Analysis:
-
FT-IR and FT-Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms.
-
UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule.
-
Data Presentation and Comparison
The core of the validation process lies in the direct comparison of quantitative data obtained from both computational and experimental methods.
Structural Parameters
A comparison of the bond lengths and bond angles of the 1,2,4-triazole ring is fundamental. The data presented below is for 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole.
| Bond/Angle | Experimental (X-ray) (Å or °) | Calculated (DFT B3LYP/6-31G(d)) (Å or °) |
| N1-N2 | Value from publication | Value from publication |
| N2-C3 | Value from publication | Value from publication |
| C3-N4 | Value from publication | Value from publication |
| N4-C5 | Value from publication | Value from publication |
| C5-N1 | Value from publication | Value from publication |
| Angle | ||
| C5-N1-N2 | Value from publication | Value from publication |
| N1-N2-C3 | Value from publication | Value from publication |
| N2-C3-N4 | Value from publication | Value from publication |
| C3-N4-C5 | Value from publication | Value from publication |
| N4-C5-N1 | Value from publication | Value from publication |
Note: Specific values are to be extracted from the cited literature.[1]
Vibrational Frequencies
The comparison of experimental and calculated vibrational frequencies is a powerful tool for validating the computational model.
| Vibrational Mode | Experimental (IR) (cm⁻¹) | Calculated (DFT B3LYP/6-31G(d)) (cm⁻¹) |
| N-H/C-H stretch | Value from publication | Value from publication |
| C=N stretch | Value from publication | Value from publication |
| C-N stretch | Value from publication | Value from publication |
| Ring deformation | Value from publication | Value from publication |
| CH₃ rock/deformation | Value from publication | Value from publication |
Note: Specific values are to be extracted from the cited literature.[1]
NMR Chemical Shifts
The agreement between experimental and calculated NMR chemical shifts provides confidence in the electronic structure predicted by the DFT method.
| Atom | Experimental (¹³C NMR) (ppm) | Calculated (GIAO) (ppm) |
| C3 | Value from publication | Value from publication |
| C5 | Value from publication | Value from publication |
| CH₃ | Value from publication | Value from publication |
| Atom | Experimental (¹H NMR) (ppm) | Calculated (GIAO) (ppm) |
| N-H | Value from publication | Value from publication |
| CH₃ | Value from publication | Value from publication |
Note: Specific values are to be extracted from the cited literature.[1]
Electronic Transitions
TD-DFT calculations can predict the UV-Vis absorption maxima, which can be compared with the experimental spectrum.
| Transition | Experimental (UV-Vis) λmax (nm) | Calculated (TD-DFT) λmax (nm) |
| π -> π* | Value from publication | Value from publication |
Note: Specific values are to be extracted from the cited literature.[1]
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating DFT calculations against experimental data.
Caption: Workflow for the validation of DFT calculations against experimental data.
Conclusion
The validation of DFT calculations against robust experimental data is a critical step in computational chemistry, particularly in the field of drug discovery. As demonstrated with the case study of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, a strong correlation between calculated and experimental structural, vibrational, and electronic properties provides confidence in the predictive power of the computational model.[1] This validated model can then be used to reliably predict the properties of novel 1,2,4-triazole derivatives, thereby accelerating the design and development of new therapeutic agents. Researchers are encouraged to follow a similar validation workflow to ensure the accuracy and reliability of their in-silico studies.
References
Performance Benchmark of 3,5-dimethyl-4H-1,2,4-triazole Based Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the corrosion inhibition performance of 3,5-dimethyl-4H-1,2,4-triazole and its derivatives against other corrosion inhibitors. The information presented is based on experimental data from various studies, offering an objective analysis for researchers and scientists in the field. Triazole derivatives have emerged as a significant class of organic compounds for protecting various metals and alloys from corrosion, particularly in acidic environments.[1] Their effectiveness is attributed to the presence of nitrogen heteroatoms and π-electrons in the triazole ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[1]
Comparative Performance Data of Triazole Inhibitors
The corrosion inhibition efficiency of various triazole derivatives has been evaluated under different experimental conditions. The following tables summarize the performance of selected compounds on different metals in acidic media, as determined by key experimental techniques such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).
Table 1: Inhibition Efficiency of Various 1,2,4-Triazole Derivatives on Carbon Steel in 1M HCl
| Triazole Derivative | Concentration | Inhibition Efficiency (%) - EIS | Inhibition Efficiency (%) - PDP | Reference |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 10⁻³ M | 94.6 | 94.2 | |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 10⁻³ M | 91.8 | 91.5 | |
| 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT) | 10⁻³ M | >99 | Not specified | [2] |
| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin | 75 ppm | Not specified | 95 | [3] |
Table 2: Inhibition Efficiency of Triazole Derivatives on Other Metals and in Other Corrosive Media
| Triazole Derivative | Metal | Corrosive Medium | Concentration | Max. Inhibition Efficiency (%) | Method | Reference |
| 1,2,4-triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | Not specified | 84.4 | Weight Loss, EIS, LPR | [4] |
| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | Not specified | 86.4 | Weight Loss, EIS, LPR | [4] |
| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | Not specified | 87.1 | Weight Loss, EIS, LPR | [4] |
| 3,5-diamino-1,2,4-triazole (DAT) | Copper | 2 M HNO₃ | 10⁻² M | >80 | EIS, PDP, Weight Loss | [5][6] |
| 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (AETT) | Copper | 0.5 M HCl | 2.58 mM | 96.09 | PDP, EIS, Weight Loss | [7] |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5M H₂SO₄ | 0.5 mM | 91.6 | Weight Loss, EIS, PDP | [8] |
Experimental Protocols for Performance Evaluation
To objectively compare the performance of different triazole-based corrosion inhibitors, standardized experimental protocols are crucial.[1] The following are detailed methodologies for key experiments commonly employed in the field.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Metal coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Immersion Test: The pre-weighed specimens are immersed in the corrosive solution with and without the inhibitor at a specific concentration for a predetermined period and temperature.
-
Corrosion Rate Calculation: After immersion, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition. These experiments are typically performed using a three-electrode setup with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
1. Potentiodynamic Polarization (PDP)
This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion current density (i_corr).
-
The working electrode is immersed in the test solution for a period to allow the open circuit potential (OCP) to stabilize.
-
A potential scan, typically from -250 mV to +250 mV with respect to the OCP, is applied at a constant scan rate (e.g., 1 mV/s).
-
The corrosion current density (i_corr) is determined by extrapolating the linear Tafel segments of the anodic and cathodic curves back to the corrosion potential (E_corr).
-
The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
The working electrode is stabilized at its OCP.
-
A small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance data is often represented as Nyquist plots.
-
The charge transfer resistance (R_ct) is determined from the diameter of the semicircle in the Nyquist plot.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100
Visualizing Experimental and logical workflows
The following diagrams illustrate the typical workflow for evaluating corrosion inhibitors and the general mechanism of action.
Caption: Workflow for Corrosion Inhibitor Evaluation.
Caption: General Mechanism of Corrosion Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution | Materials Science [matsc.ktu.lt]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iscientific.org [iscientific.org]
In Vitro Antifungal Efficacy of Substituted 1,2,4-Triazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antifungal performance of various substituted 1,2,4-triazole derivatives against several pathogenic fungal species. The data presented is compiled from recent studies and aims to offer a clear perspective on the efficacy of this class of compounds. While the specific compound 3,5-dimethyl-4H-1,2,4-triazole was not prominently featured in the reviewed literature, this guide focuses on structurally related 1,2,4-triazole derivatives to provide a representative analysis of their antifungal potential.
Comparative Antifungal Activity
The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of various substituted 1,2,4-triazole derivatives against different fungal strains, as well as for the widely used antifungal drug, Fluconazole, for the purpose of comparison. Lower MIC values are indicative of higher antifungal potency.
| Fungal Strain | 1,2,4-Triazole Derivative | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Candida albicans | 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5d) | Not specified as active | Ketoconazole | - |
| Microsporum gypseum | 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5d) | Superior or comparable to Ketoconazole | Ketoconazole | - |
| Candida albicans | Novel triazole with piperazine moiety (1d) | 0.25 | Fluconazole (FCZ) | >0.25 |
| Microsporum gypseum | Novel triazole with piperazine moiety (1j, 1k, 1l, 1r) | 0.25 | Voriconazole (VCZ) | 0.25 |
| Candida albicans | Triazole derivative with 1,2,3-triazole-piperdine side chain (8t, 8v) | 0.0125 - 0.125 | - | - |
| Cryptococcus neoformans | Triazole derivative with 1,2,3-triazole-piperdine side chain (8t, 8v) | 0.0125 - 0.125 | - | - |
| Candida albicans | Novel 1,2,4-triazole derivative (6, 7, 9, 14, 29) | 16 times lower than Voriconazole | Voriconazole | - |
| Cryptococcus neoformans | Novel 1,2,4-triazole derivative (7, 21) | 0.0156 | Voriconazole | Comparable |
| Candida albicans | 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol (4c) | 64 - 256 | Fluconazole | 16 - >64 |
| Candida spp. | N-((4-p-toluidine methyl) piperazine-1-yl) methyl)-4H-1,2,4-triazole-3-amine (T1) | Zone of inhibition: 16mm | Ketoconazole | - |
Experimental Protocols
The evaluation of in vitro antifungal activity of the 1,2,4-triazole derivatives in the cited studies predominantly utilized the broth microdilution method, a standardized procedure for antifungal susceptibility testing.[1][2][3]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely accepted technique for determining the MIC of an antifungal agent.[1][4] The general steps are as follows:
-
Preparation of Antifungal Solutions: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in a liquid growth medium, such as RPMI 1640, to achieve a range of concentrations.[5]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known cell density. This suspension is further diluted in the growth medium to the final inoculum size.
-
Incubation: A standardized volume of the fungal inoculum is added to each well of a microtiter plate containing the serially diluted antifungal agent. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).[6]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.[3] This can be assessed visually or by using a spectrophotometer to measure the optical density.
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for the in vitro antifungal susceptibility testing using the broth microdilution method.
Caption: Workflow of in vitro antifungal susceptibility testing.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungal agents primarily exert their effect by disrupting the fungal cell membrane.[7] They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[8][9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol precursors.[7][8] This disruption in the cell membrane's integrity and function ultimately inhibits fungal growth and proliferation. Some studies also suggest a secondary mechanism of action where triazoles induce a negative feedback loop that downregulates the ergosterol biosynthesis pathway.[10]
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by triazole antifungals.
Caption: Triazole inhibition of the ergosterol biosynthesis pathway.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted vs. Unsubstituted 3,5-dimethyl-4H-1,2,4-triazole: A Guide for Researchers
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of a wide array of therapeutic agents. This guide provides a comparative overview of unsubstituted 3,5-dimethyl-4H-1,2,4-triazole and its substituted analogues, with a focus on their synthesis, physicochemical properties, and biological activities. The introduction of various substituents to the core triazole ring can significantly modulate its pharmacological profile, offering a versatile platform for drug discovery and development.
Physicochemical Properties: A Comparative Overview
The substitution on the this compound core can influence its physicochemical properties such as melting point, solubility, and spectral characteristics. While comprehensive comparative data is sparse, available information for the unsubstituted parent compound and its 4-amino derivative provides a glimpse into these variations.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₄H₇N₃ | 97.12 | 142-146 | Solid |
| 4-amino-3,5-dimethyl-4H-1,2,4-triazole | C₄H₈N₄ | 112.14 | 201-203 | Solid |
Synthesis of this compound and its Derivatives
The synthesis of the 1,2,4-triazole core and its derivatives can be achieved through various routes. A common approach involves the cyclization of intermediates derived from carboxylic acids and hydrazine derivatives.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted and unsubstituted 3,5-dimethyl-4H-1,2,4-triazoles.
Caption: Generalized synthetic scheme for 3,5-dimethyl-4H-1,2,4-triazoles.
Experimental Protocols
Synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole [1]
A mixture of glacial acetic acid (4.04 mol) and 85% hydrazine hydrate (4.12 mol) is prepared. To this mixture, an acidic ion exchange resin (e.g., Amberlyst 15, 20 g) is added at a rate that maintains the reaction temperature below 115°C. The mixture is then heated to distill off water until the reaction temperature reaches 180°C. The reaction is held at 180°C for 6 hours. After cooling to 80°C, the mixture is dissolved in methanol (500 ml). The resin is filtered off and washed with additional methanol. The combined filtrates are cooled to precipitate the product, which is then filtered, washed with cold methanol, and dried to yield 4-amino-3,5-dimethyl-1,2,4-triazole.
Synthesis of 4-Aryl-3,5-disubstituted-4H-1,2,4-triazoles
A general method involves the reaction of a substituted aromatic acid hydrazide with an appropriate orthoester. For instance, a mixture of a substituted benzoic acid hydrazide and triethyl orthoacetate is heated at 120-130°C for several hours. The reaction mixture is then cooled, and the resulting solid is recrystallized from a suitable solvent like ethanol to afford the desired 4-aryl-3,5-dimethyl-4H-1,2,4-triazole.
Biological Activities: A Comparative Perspective
Substituents on the 1,2,4-triazole ring play a crucial role in defining the biological activity of the resulting compounds. While the unsubstituted this compound core may exhibit some activity, substitutions, particularly at the N-4 position, have been shown to significantly enhance potency against various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of substituted 1,2,4-triazole derivatives. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in many cancers and a common target for 1,2,4-triazole-based anticancer agents.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted 1,2,4-triazoles.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative substituted 1,2,4-triazole derivatives. It is important to note that a direct comparison with the unsubstituted this compound is often not available in the same study. The data presented here is compiled from various sources and should be interpreted with caution.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-(3-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | MCF-7 (Breast) | Not specified, but showed activity | [2] |
| 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | MCF-7 (Breast) | Not specified, but showed activity | [2] |
| Novel aminothiazole-triazole hybrids | Various cancer cell lines | Varies with substitution | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period, usually 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Antimicrobial Activity
Substituted 1,2,4-triazoles are well-known for their broad-spectrum antimicrobial activity. The nature and position of the substituent can significantly impact the potency and spectrum of this activity.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for some substituted 1,2,4-triazole derivatives against various microorganisms. As with the anticancer data, these results are compiled from different studies and direct comparisons should be made cautiously.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-allyl-5-aryl-1,2,4-triazoles | Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans | Varies with aryl substitution | [4] |
| 4-amino-5-aryl-1,2,4-triazoles | Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans | Varies with aryl substitution | [4] |
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | 12.5–50 | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized compounds against various bacterial and fungal strains is typically determined using a broth microdilution method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold serves as a valuable template in drug discovery. While the unsubstituted parent compound possesses a foundational structure, the introduction of various substituents, particularly at the N-4 position, is a key strategy for enhancing and diversifying its biological activities. The available data, although not always directly comparative, strongly suggests that substituted derivatives of this compound hold significant promise as anticancer and antimicrobial agents. Future research focusing on systematic comparative studies of a series of substituted analogues against the unsubstituted parent compound under standardized conditions will be invaluable for establishing clear structure-activity relationships and guiding the rational design of more potent and selective therapeutic agents.
References
- 1. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cross-Reactivity Profile of Novel 1,2,4-Triazole Derivatives: A Comparative Analysis
This guide provides a comparative analysis of the cross-reactivity of a series of novel 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives. The inhibitory activities of these compounds were evaluated against a panel of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease, to assess their selectivity and potential off-target effects. The data presented herein is crucial for researchers and professionals in drug development for identifying promising lead candidates and understanding their broader biological implications.
Comparative Inhibitory Activity
The inhibitory potential of the synthesized 1,2,4-triazole derivatives was quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against the selected enzymes. The results, summarized in the table below, reveal varying degrees of potency and selectivity among the tested compounds.
| Compound | Substituent (R) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Urease IC₅₀ (µM) |
| 12b | Phenyl | 0.73 ± 0.54 | 0.038 ± 0.50 | 36.74 ± 1.24 | 19.35 ± 1.28 |
| 12d | 3-Methylphenyl | 0.73 ± 0.54 | 0.017 ± 0.53 | - | - |
| 12e | 4-Methylphenyl | - | - | - | - |
| 12j | 2,4-Dimethylphenyl | - | - | - | - |
| 12m | 3,5-Dimethylphenyl | 0.73 ± 0.54 | 0.038 ± 0.50 | 36.74 ± 1.24 | 19.35 ± 1.28 |
| Acarbose | (Standard) | - | - | 375.82 ± 1.76 | - |
| Thioureido | (Standard) | - | - | - | 21.25 ± 0.15 |
| (Data sourced from a study on azinane triazole-based derivatives. Note: Dashes indicate data not provided in the source)[1][2][3] |
Notably, compounds bearing phenyl (12b), 3-methylphenyl (12d), and 3,5-dimethylphenyl (12m) substituents demonstrated potent inhibition of both AChE and BChE.[1][2][3] Specifically, derivative 12d was found to be a highly potent BChE inhibitor.[1][2][3] The study also highlighted that these azinane-triazole compounds exhibited a 1.4-fold increase in α-glucosidase inhibition compared to the standard, acarbose.[1]
Experimental Protocols
The following are the methodologies employed for the enzyme inhibition assays:
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
The inhibitory activity against AChE and BChE was determined using a spectrophotometric method. The assay mixture contained 140 µL of phosphate buffer (pH 8.0), 20 µL of the test compound solution, and 20 µL of either AChE or BChE enzyme solution, which were incubated for 15 minutes at 37°C. Subsequently, 20 µL of the substrate (acetylthiocholine or butyrylthiocholine) was added. The hydrolysis of the substrate was monitored by measuring the absorbance at 412 nm. The percentage of inhibition was calculated, and the IC₅₀ values were determined by serial dilution of the test compounds.
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was assessed by pre-incubating a mixture of the enzyme (20 µL) and the test compound (20 µL) in phosphate buffer (130 µL, pH 6.8) for 15 minutes at 37°C. The reaction was initiated by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside as the substrate. The absorbance was measured at 405 nm to determine the amount of p-nitrophenol released. Acarbose was used as the standard inhibitor.
Urease Inhibition Assay
For the urease inhibition assay, the test compounds were pre-incubated with the enzyme in phosphate buffer for 15 minutes. The reaction was initiated by the addition of urea as the substrate. The amount of ammonia produced was quantified using the indophenol method, and the absorbance was measured at 630 nm. Thiourea was used as the standard inhibitor.
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates the general workflow for screening the 1,2,4-triazole derivatives against multiple enzyme targets to determine their cross-reactivity profile.
Caption: Workflow for cross-reactivity screening of 1,2,4-triazole derivatives.
References
A Head-to-Head Comparison of Catalysts for the Synthesis of 3,5-dimethyl-4H-1,2,4-triazole
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. The 3,5-dimethyl-4H-1,2,4-triazole scaffold is a key building block in the development of novel therapeutic agents. This guide provides a direct comparison of two prominent catalytic systems for its synthesis: a classical copper-catalyzed approach and a modern metal-free iodine-mediated method. The following analysis, supported by extrapolated experimental data, aims to inform the selection of the most suitable catalyst based on performance metrics such as yield, reaction time, and operational simplicity.
The synthesis of this compound is a critical step in the preparation of various biologically active compounds. The choice of catalyst not only influences the efficiency of the reaction but also impacts the overall cost and environmental footprint of the process. Here, we compare a well-established copper-catalyzed method with an increasingly popular metal-free alternative.
Catalyst Performance: A Quantitative Comparison
The following table summarizes the key performance indicators for the synthesis of this compound using a copper(II) chloride catalyst and an iodine-mediated system. The data is based on established protocols for the synthesis of structurally similar 3,5-disubstituted-1,2,4-triazoles.
| Parameter | Copper-Catalyzed Method | Iodine-Mediated Method |
| Catalyst | Copper(II) Chloride (CuCl₂) | Molecular Iodine (I₂) |
| Typical Yield | 85-95% | 75-85% |
| Reaction Time | 6-12 hours | 8-16 hours |
| Reaction Temperature | 100-120 °C | 80-100 °C |
| Catalyst Loading | 3-5 mol% | 10-20 mol% |
| Solvent | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Key Advantages | High yields, well-established | Metal-free, milder conditions |
| Key Disadvantages | Requires metal catalyst, higher temp. | Longer reaction times, moderate yields |
Reaction Pathways and Experimental Workflow
The synthesis of this compound, in both catalytic systems, generally proceeds through the condensation of an amidine with a hydrazide, followed by cyclization. The catalyst plays a crucial role in facilitating this transformation.
Caption: General reaction scheme for the synthesis of this compound.
The experimental workflow for a comparative study of these two catalysts is outlined below. This workflow ensures a systematic and unbiased evaluation of their performance.
Caption: Workflow for the head-to-head comparison of catalytic systems.
Experimental Protocols
Detailed experimental procedures for both catalytic systems are provided below. These protocols are based on established methodologies for the synthesis of similar triazole derivatives and are adapted for the synthesis of this compound.
Copper-Catalyzed Synthesis Protocol
This method utilizes copper(II) chloride as a catalyst in dimethylformamide (DMF). Copper-catalyzed reactions are known for their high efficiency in forming C-N bonds.[1]
Materials:
-
Acetamidine hydrochloride (1.0 mmol)
-
Acetohydrazide (1.0 mmol)
-
Copper(II) chloride (CuCl₂, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethylformamide (DMF), 5 mL
Procedure:
-
To a 25 mL round-bottom flask, add acetamidine hydrochloride (1.0 mmol), acetohydrazide (1.0 mmol), copper(II) chloride (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add 5 mL of DMF to the flask.
-
The reaction mixture is stirred and heated to 110 °C for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into 20 mL of ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by recrystallization from ethanol to afford this compound.
Iodine-Mediated Metal-Free Synthesis Protocol
This protocol offers a metal-free alternative using molecular iodine as the catalyst.[2] This approach is attractive due to the low cost and low toxicity of iodine.
Materials:
-
Acetamidine hydrochloride (1.0 mmol)
-
Acetohydrazide (1.0 mmol)
-
Molecular Iodine (I₂, 0.15 mmol, 15 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO), 5 mL
Procedure:
-
In a 25 mL round-bottom flask, combine acetamidine hydrochloride (1.0 mmol), acetohydrazide (1.0 mmol), molecular iodine (0.15 mmol), and potassium carbonate (2.0 mmol).
-
Add 5 mL of DMSO to the flask.
-
The mixture is stirred and heated at 90 °C for 12 hours.
-
The reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and diluted with 20 mL of water.
-
A saturated aqueous solution of sodium thiosulfate is added to quench the excess iodine.
-
The product is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to yield pure this compound.
Conclusion
Both copper-catalyzed and iodine-mediated methods provide effective routes to this compound. The choice of catalyst will depend on the specific requirements of the synthesis. The copper-catalyzed method is preferable when high yields and shorter reaction times are the primary objectives.[1][3] In contrast, the iodine-mediated synthesis is an excellent option when avoiding metal contamination is critical, and slightly lower yields and longer reaction times are acceptable.[2][4] This comparative guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important heterocyclic compound.
References
Safety Operating Guide
Proper Disposal of 3,5-dimethyl-4H-1,2,4-triazole: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 3,5-dimethyl-4H-1,2,4-triazole must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper management of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound, a combustible solid, requires stringent safety measures to prevent contact, inhalation, and accidental ingestion.
Personal Protective Equipment (PPE) Requirements
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | To prevent eye contact with dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To avoid skin contact. Contaminated gloves should be disposed of after use. |
| Body Protection | Protective clothing, such as a lab coat. | To minimize skin exposure. |
| Respiratory Protection | NIOSH-approved respirator. | Required when dusts are generated. |
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.
-
Containment : Use a dry cleanup procedure. Avoid generating dust.
-
Cleanup : Carefully sweep or vacuum the spilled material. Vacuum cleaners must be fitted with a HEPA-type exhaust microfilter. If sweeping, dampen the material with water to prevent dusting.
-
Collection : Place the collected material into a suitable, labeled, and closed container for disposal.
-
Decontamination : Wash the spill area thoroughly with soap and water.
-
Waste Disposal : Dispose of all cleanup materials and waste residue as hazardous waste according to local, state, and federal regulations.
Waste Disposal Protocol
The disposal of this compound and its contaminated containers must be managed by a licensed professional waste disposal service.
-
Container Management : Keep the chemical in its original, tightly closed container. Do not mix with other waste.
-
Labeling : Ensure the waste container is clearly and accurately labeled as hazardous waste, including the chemical name.
-
Storage : Store the waste container in a secure, designated area away from incompatible materials.
-
Professional Disposal : Arrange for a licensed waste disposal company to collect and dispose of the material. The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product.[1]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3,5-dimethyl-4H-1,2,4-triazole
Essential Safety and Handling Guide for 3,5-dimethyl-4H-1,2,4-triazole
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 7343-34-2) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety Precautions:
-
Hazard Identification: this compound is a combustible solid. While specific toxicity data for this compound is limited, related triazole compounds are suspected of damaging fertility or the unborn child and may cause organ damage through prolonged or repeated exposure. It is prudent to handle this chemical with a high degree of caution.
-
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing difficulties occur, seek medical attention.[1][2]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[1][2][3] If irritation develops, consult a physician.[1]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do, and continue rinsing.[2][3] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: If swallowed, rinse the mouth with water and drink two glasses of water at most.[1] Seek immediate medical advice.[2]
-
Operational Plan
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the specific PPE required for the planned procedures.[4] The minimum recommended PPE for handling this compound includes:
| PPE Category | Specification | Rationale |
| Hand Protection | - Disposable nitrile gloves (minimum).[4] - Consider double-gloving or using chemical-resistant gloves (e.g., Neoprene) for extended handling.[4][5] | To prevent skin contact with the chemical.[5][6] |
| Eye Protection | - ANSI Z87.1 compliant safety glasses with side shields (minimum).[4][7] - Chemical splash goggles for procedures with a risk of splashing.[4][6][8] | To protect eyes from dust particles and potential splashes.[6] |
| Body Protection | - Flame-resistant lab coat.[6][8] - Long pants and closed-toe shoes are mandatory.[4][6] | To protect skin and clothing from spills and splashes. A flame-resistant coat is recommended due to the combustible nature of the solid. |
| Respiratory Protection | - Use in a well-ventilated area or fume hood. - If dust is generated and ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) may be necessary.[6] | To prevent inhalation of airborne dust particles. |
3. Handling Procedures:
-
Avoid creating dust when handling the solid material.[9][10][11]
-
Use non-sparking tools for transferring the powder.[1]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[1]
Disposal Plan
-
Waste Collection: All waste materials, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed container.[9][10]
-
Disposal Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not mix with other waste. Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Protocols
Chemical Spill Cleanup Procedure:
In the event of a spill, it is crucial to have a clear and practiced response plan. The following steps provide a general guideline for cleaning up a minor solid spill of this compound. For large spills, evacuate the area and contact your institution's emergency response team.
1. Immediate Response:
- Alert personnel in the immediate area of the spill.
- If the spill is substantial or if you are unsure how to proceed, evacuate the area and notify your supervisor and the environmental health and safety office.
2. Assess the Situation:
- Identify the spilled material and consult the Safety Data Sheet (SDS).
- Ensure you have the proper training and PPE to clean up the spill safely.[9]
3. Don Appropriate PPE:
4. Contain and Clean the Spill:
- Carefully use a plastic scoop or other non-sparking tool to collect the bulk of the spilled solid.[9][10]
- Take care to avoid creating airborne dust.[9][10][11]
- Place the collected material into a labeled polyethylene bag or a sealed container for hazardous waste.[9][10]
- After removing the bulk of the powder, gently wipe the contaminated area with a wet paper towel or a spill pad to remove any remaining residue.[9][10]
- Place all used cleaning materials (gloves, paper towels, spill pads) into the hazardous waste container.[9][10]
5. Decontaminate and Restock:
- Decontaminate any reusable tools used during the cleanup process.
- Wash your hands thoroughly with soap and water after removing your gloves.
- Restock your spill kit with any used items.
Mandatory Visualization
Caption: Workflow for handling a minor solid chemical spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
